Butyl dihydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMJSBUIDQYHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862719 | |
| Record name | Mono-n-butylphosphoric acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, monobutyl ester | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
1623-15-0, 85391-11-3, 52933-01-4 | |
| Record name | Monobutyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Mono-n-butylphosphoric acid | |
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| Record name | Butyl dihydrogen phosphate, potassium salt | |
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| Record name | n-Butylphosphate | |
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| Record name | Phosphoric acid, monobutyl ester | |
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| Record name | Mono-n-butylphosphoric acid | |
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| Record name | Butyl dihydrogen phosphate | |
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| Record name | Butyl dihydrogen phosphate, potassium salt | |
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| Record name | 52933-01-4 | |
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| Record name | BUTYL DIHYDROGEN PHOSPHATE | |
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Synthesis Methodologies and Reaction Pathway Elucidation of Butyl Dihydrogen Phosphate
Industrial Synthesis Routes
Reaction of n-Butanol with Phosphorus Pentoxide
The fundamental reaction for synthesizing butyl dihydrogen phosphate (B84403) involves the direct reaction of n-butanol with phosphorus pentoxide (P₄O₁₀). google.com Phosphorus pentoxide is a highly effective phosphorylating agent due to its strong dehydrating nature. The reaction mechanism begins with the alcoholysis of the P-O-P bonds within the cage-like structure of phosphorus pentoxide. tandfonline.com
The initial step involves the nucleophilic attack of the hydroxyl group of n-butanol on a phosphorus atom of the P₄O₁₀ molecule. This leads to the formation of intermediate metaphosphoric acid species. These intermediates are then further esterified by reacting with more n-butanol molecules. The reaction is highly exothermic and must be carefully controlled to prevent unwanted side reactions and degradation of the product. google.com The main reaction can be simplified to show the formation of both the monoester (butyl dihydrogen phosphate) and the diester (dibutyl hydrogen phosphate). google.com The reaction between phosphorus pentoxide and alcohols can produce a mixture of various phosphate esters, including ortho-, pyro-, and polyphosphates. tandfonline.comtandfonline.com
Catalytic Roles of Polyphosphoric Acid and Phosphorous Acid in Synthesis
In industrial synthesis, polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) play crucial roles in directing the reaction towards the desired product and ensuring its stability. google.com
Polyphosphoric Acid (PPA): PPA acts as a Brønsted acid catalyst in the esterification process. Its function is to lower the activation energy required for the reaction between n-butanol and phosphorus pentoxide. By facilitating the protonation of the phosphorylating agent, PPA enhances the rate of esterification. It is typically prepared by mixing phosphoric acid with phosphorus pentoxide and heating the mixture. ccsenet.org In the synthesis of this compound, PPA helps to stabilize reactive intermediates, thereby mitigating side reactions.
Phosphorous Acid (H₃PO₃): Phosphorous acid is utilized primarily as a stabilizer and a reducing agent. google.com It is often added in two stages. The first addition occurs at the beginning of the process to help dissolve the initial reagents and stabilize the reaction medium. google.com A key function of phosphorous acid is to prevent the oxidation of intermediates during the highly exothermic reaction, which in turn prevents the product from darkening in color. google.com The second addition of phosphorous acid is introduced to further stabilize the final product mixture. google.com It also acts as a pH modulator, maintaining the reaction medium under mildly acidic conditions.
Process Optimization in Large-Scale Production
Optimizing the large-scale production of this compound is critical for achieving high yield, purity, and cost-effectiveness. This involves precise control over several process parameters, including temperature, the ratio of reactants, and the mitigation of side reactions. google.comresearchgate.net
Temperature control is paramount throughout the synthesis process to manage the exothermic nature of the reaction and to guide the esterification to completion. The synthesis is typically conducted in a two-stage temperature regime. google.com
| Stage | Temperature Range (°C) | Duration (hours) | Purpose |
| First Stage | 40 - 65 | 0.5 - 8.0 | To initiate the esterification reaction under controlled conditions to manage exothermicity. google.com |
| Second Stage | 65 - 85 | 2.0 - 16.0 | To drive the reaction to completion and maximize the formation of the phosphate esters. google.com |
This table presents typical temperature profiles for the industrial synthesis of this compound.
The stoichiometry of the reactants is a critical factor that influences the composition of the final product, particularly the ratio of monoester to diester. A specific mass ratio of the components is maintained to optimize the synthesis. google.com
| Reagent | Mass Ratio (relative to n-Butanol) |
| n-Butanol | 1 |
| Phosphorus Pentoxide | 0.55 - 0.77 |
| Polyphosphoric Acid | 0.01 - 0.05 |
| First Addition Phosphorous Acid | 0.001 - 0.02 |
| Second Addition Phosphorous Acid | 0.001 - 0.02 |
This table, based on patent data google.com, shows the optimized mass ratios for the synthesis of a n-butyl phosphate mono-ester/diester mixture suitable for large-scale production.
The primary challenge in the synthesis of this compound is controlling the formation of the diester, dibutyl hydrogen phosphate, and other impurities. The process inherently yields a mixture, which can have a monoester-to-diester ratio of around 60:40.
Several measures are taken to control side reactions and enhance purity:
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent oxidation, which can lead to color degradation of the product. google.com
Sequential Reagent Addition: Reagents are added in a specific order. Typically, n-butanol is mixed with the first portion of phosphorous acid before the incremental addition of polyphosphoric acid and phosphorus pentoxide. This sequential and controlled addition helps to manage the reaction's exothermicity. google.com
Purification: After the reaction is complete, the crude product is cooled to below 30°C. This cooling step causes unreacted solids and some by-products to precipitate. The final product, a viscous liquid, is then purified by filtration to remove these solids, resulting in a colorless to light yellow liquid. For higher purity, advanced techniques like fractional distillation under reduced pressure or solvent extraction may be employed to separate the monoester from the diester.
Laboratory and Specialized Synthesis Approaches
The direct esterification of a phosphoric acid source with butanol is a primary route for synthesizing butyl phosphates. The reaction conditions can be precisely controlled to influence the product distribution, favoring the formation of mono-, di-, or tri-substituted esters. libretexts.org Several distinct methods have been developed, each employing different phosphorus reagents and catalysts.
One common method involves the reaction of n-butanol with phosphorus pentoxide (P₂O₅). google.comrsc.org A patented industrial process describes adding n-butanol to a reactor under a nitrogen atmosphere, followed by the addition of phosphorous acid. Subsequently, polyphosphoric acid and phosphorus pentoxide are introduced slowly to manage the exothermic nature of the reaction. google.com The reaction proceeds in two temperature stages to ensure completion: an initial phase at 40–65°C followed by a second stage at 65–85°C. google.com This method yields a mixture of n-butyl phosphate mono-ester and di-ester. google.com
Another established laboratory procedure utilizes phosphorus oxychloride (POCl₃) as the phosphorus source. orgsyn.org In this synthesis, dry n-butyl alcohol is mixed with pyridine (B92270) and benzene. The mixture is cooled significantly before phosphorus oxychloride is added dropwise, maintaining a low temperature to control the reaction rate. orgsyn.org Following the addition, the mixture is refluxed to complete the reaction. orgsyn.org
More advanced techniques, such as microwave-assisted synthesis, have also been explored. Research has shown that monobutyl phosphate can undergo microwave-assisted esterification with butanol in the presence of an ionic liquid catalyst like [bmim][BF₄] to selectively produce dibutyl phosphate. thieme-connect.comresearchgate.net This highlights a pathway to convert mixtures of mono- and di-esters, initially obtained from the reaction of phosphorus pentoxide and butanol, into more specific products. thieme-connect.com
| Method | Phosphorus Source | Reagents & Catalysts | Key Conditions | Primary Product | Reference |
|---|---|---|---|---|---|
| Industrial Esterification | Phosphorus Pentoxide (P₂O₅) | n-Butanol, Polyphosphoric Acid, Phosphorous Acid | Nitrogen atmosphere; Staged heating (40-65°C then 65-85°C) | Mixture of mono- and di-n-butyl phosphate | google.com |
| Laboratory Synthesis (Johnson & Hunt) | Phosphorus Oxychloride (POCl₃) | n-Butanol, Pyridine, Benzene | Cooling to -5°C during addition; Reflux for 2 hours | n-Butyl Phosphate | orgsyn.org |
| Microwave-Assisted Esterification | Monobutyl Phosphate | Butanol, [bmim][BF₄] (catalyst) | Microwave irradiation at 200°C | Dibutyl Phosphate (~95% selectivity) | thieme-connect.comresearchgate.net |
Ionic liquids (ILs) incorporating the this compound anion have been synthesized for various applications. The most common and versatile method for preparing these secondary ILs is through a metathesis reaction, which involves anion exchange. researchgate.netnih.govmdpi.com
The synthesis is typically a two-step process. First, a primary IL containing a desired cation, such as 1-butyl-3-methylimidazolium ([BMIM]⁺), is prepared. This is often achieved through the alkylation of a base, for instance, reacting 1-methylimidazole (B24206) with an alkyl halide like butyl bromide. mdpi.com
In the second step, the primary IL (e.g., [BMIM][Br]) undergoes a metathesis reaction with a compound that provides the dihydrogen phosphate (H₂PO₄⁻) anion. researchgate.netnih.gov This anion exchange displaces the original anion (e.g., bromide) to form the desired this compound-based ionic liquid. researchgate.net For example, researchers have successfully synthesized 1-butyl-3-methylimidazolium dihydrogen phosphate ([BMIM][DHP]) through this metathesis pathway, confirming the final structure using techniques like Nuclear Magnetic Resonance (¹H NMR). researchgate.netutp.edu.my
| Ionic Liquid Name | Abbreviation | Cation | Anion | Synthesis Method | Reference |
|---|---|---|---|---|---|
| 1-Butyl-3-methylimidazolium Dihydrogen Phosphate | [BMIM][DHP] | 1-Butyl-3-methylimidazolium | Dihydrogen Phosphate | Metathesis Reaction | researchgate.netutp.edu.my |
| 1-Ethyl-3-methylimidazolium Dihydrogen Phosphate | [EMIM][DHP] | 1-Ethyl-3-methylimidazolium | Dihydrogen Phosphate | Metathesis Reaction | researchgate.net |
| 2,3-Dimethyl-1-butylimidazolium Dihydrogen Phosphate | [(MBuIm)][H₂PO₄] | 2,3-Dimethyl-1-butylimidazolium | Dihydrogen Phosphate | Acid-base Neutralization | nih.gov |
Mechanistic Studies of this compound Formation
Understanding the reaction mechanism is vital for controlling the synthesis of this compound and optimizing reaction yields. Studies have focused on elucidating the reaction steps, the intermediates formed, and the kinetics of the process.
The esterification of phosphoric acid with an alcohol is a sequential process. libretexts.org The reaction of a phosphorus source with butanol does not produce a single product but rather a mixture of phosphate esters. The reaction proceeds through a stepwise pathway where one, two, or three of the acidic protons of phosphoric acid are replaced by butyl groups, leading to mono-n-butyl phosphate, di-n-butyl phosphate, and tri-n-butyl phosphate, respectively. libretexts.org
Research confirms that the practical reaction of phosphorus pentoxide with an alcohol (ROH) typically results in a mixture of the monoester, (HO)₂P(O)(OR), and the diester, HOP(O)(OR)₂. thieme-connect.com The relative proportions of these products can be influenced by the reaction conditions, such as the molar ratio of reactants and the temperature. Further esterification of the monoester can lead to the diester, and subsequent reaction can form the triester. This stepwise nature allows for methods where the initial mixture can be further reacted to push the equilibrium towards a desired product, such as the selective conversion of monobutylphosphate to dibutylphosphate (B49430) via microwave assistance. thieme-connect.comresearchgate.net
The formation of this compound involves several reactive intermediates whose nature depends on the starting materials. When phosphorus pentoxide (P₂O₅) is used, it is understood to first react with butanol to form reactive metaphosphoric acid species, which then undergo nucleophilic attack by additional butanol molecules.
In syntheses employing phosphorus oxychloride (POCl₃), the mechanism proceeds through the formation of phosphorochloridate intermediates. The alcohol attacks the phosphorus center, displacing a chloride ion to form a dichlorophosphate (B8581778) ester, which can react further.
Mechanistic studies on the phosphorylation of alcohols have also proposed the involvement of pentacoordinate intermediates. rsc.org In some base-catalyzed reactions, the alcohol is deprotonated to form a more nucleophilic alkoxide anion. This anion attacks the phosphorus donor, leading to a transient pentacoordinate species which then collapses to the final phosphate ester product by eliminating a leaving group. rsc.org The use of catalysts, such as polyphosphoric acid or phosphorous acid, can help to stabilize these reactive intermediates and mitigate side reactions.
Kinetic studies provide quantitative insight into the factors governing the rate of butyl phosphate synthesis. Investigations into the synthesis of dibutyl phosphate from phosphorous acid and n-butanol explored the effects of reaction time and temperature. epa.gov The results indicated an optimal reaction time of 3 hours at a temperature range of 125-135°C to achieve a yield of 68% without a catalyst. epa.gov
In a kinetic study of the phosphorylation of 1-butanol (B46404) with dimethyl isopropenyl phosphate, researchers observed an unexpected negative order in the concentration of 1-butanol. rsc.org This was explained by the "caging" of the butoxide anions (the active nucleophile) by the surrounding 1-butanol molecules at higher alcohol concentrations, which hinders their reactivity. rsc.org Such studies are crucial for optimizing reaction conditions to maximize product yield and reaction efficiency. Investigations into related esterification reactions catalyzed by dihydrogen phosphate ionic liquids have also been performed, establishing key kinetic parameters such as activation energy, enthalpy, and entropy for the catalytic cycle. researchgate.net
| Study Focus | Reactants | Key Kinetic Finding | Reference |
|---|---|---|---|
| Optimization of Dibutyl Phosphate Synthesis | Phosphorous Acid, n-Butanol | Optimal conditions found: 3 hours at 125-135°C (yield 68%) | epa.gov |
| Phosphorylation of 1-Butanol | 1-Butanol, Dimethyl Isopropenyl Phosphate | Apparent negative reaction order with respect to 1-butanol concentration. | rsc.org |
| Catalysis by Dihydrogen Phosphate IL | (Butyl Acetate (B1210297) Synthesis) | Kinetic parameters (activation energy, etc.) were established for the catalytic cycle. | researchgate.net |
Chemical Reactivity, Transformation Mechanisms, and Catalytic Roles of Butyl Dihydrogen Phosphate
Fundamental Reaction Types
Butyl dihydrogen phosphate (B84403), a monoalkyl phosphate ester, exhibits a range of chemical reactivities characteristic of its functional group. These reactions are fundamental to its role in industrial applications and as a metabolite of other organophosphates. Key transformations include esterification, hydrolysis, nucleophilic substitution, and oxidation.
Butyl dihydrogen phosphate can undergo further esterification with alcohols to yield different phosphate esters, such as dibutyl hydrogen phosphate or tributyl phosphate. This type of reaction is a reversible condensation process, typically requiring heat and an acid catalyst to proceed effectively.
The direct esterification of a phosphoric acid source, such as phosphorus pentoxide, with butanol is a primary route for synthesizing butyl phosphates. The reaction conditions can be controlled to favor the formation of mono-, di-, or tri-substituted esters. Research has shown that the reaction of phosphorus pentoxide with an alcohol generally results in a mixture of the monoester and the diester.
Catalysts play a crucial role in enhancing the rate of esterification. Polyphosphoric acid (PPA) acts as a Brønsted acid catalyst, lowering the activation energy for the reaction between n-butanol and the phosphorylating agent. Quantum chemical calculations on analogous systems have determined the activation enthalpy for the monoalkylphosphate to dialkylphosphate conversion to be approximately 156.6 kJ mol⁻¹. researchgate.net
| Reactant | Catalyst/Conditions | Primary Product(s) | Reference |
|---|---|---|---|
| Phosphorus Pentoxide + Butanol | Polyphosphoric Acid (PPA), Heat | Mixture of this compound and Dibutyl hydrogen phosphate | |
| This compound + Alcohol (R'OH) | Acid Catalyst, Heat | Dibutyl hydrogen phosphate / Tributyl phosphate |
Hydrolysis represents a significant degradation pathway for this compound, breaking it down into its constituent parts: phosphoric acid and butanol. This reaction is of considerable importance in both environmental and biological contexts. The process can be catalyzed by acids, bases, or enzymes. osti.govnih.gov Generally, phosphate ester hydrolysis can proceed through two primary pathways: a dissociative (SN1-type) mechanism that involves a metaphosphate intermediate, or an associative (SN2-type) mechanism proceeding through a pentavalent phosphorane species. diva-portal.org
The central event in the hydrolysis of this compound is the cleavage of the covalent bond between the phosphorus atom and the butoxy group (P-O-butyl bond). dtic.mil In most acid- and base-catalyzed hydrolysis reactions of phosphate esters, the cleavage occurs at the P-O bond rather than the C-O bond. nih.gov This process involves a nucleophilic attack on the phosphorus atom. nih.gov In base-catalyzed hydrolysis, a hydroxide (B78521) ion typically acts as the nucleophile, leading to inversion of configuration at the phosphorus center, which supports the formation of a trigonal bipyramidal intermediate. libretexts.org
The rate of hydrolysis of phosphate esters is highly dependent on both pH and temperature. The reaction is catalyzed by both acids and bases. osti.gov Consequently, the hydrolysis rate is slowest at neutral pH and increases under acidic or alkaline conditions. nih.gov In strongly alkaline solutions, the reaction is typically second-order, with the rate being proportional to the concentrations of both the phosphate ester and the hydroxide ion. samipubco.comrsc.org
Temperature has a pronounced effect on hydrolysis kinetics, with the rate constant increasing significantly as the temperature is raised. osti.govsamipubco.com This relationship indicates an endothermic reaction. samipubco.com For the hydrolysis of the related compound tributyl phosphate, an activation energy of approximately 20 kcal/mol has been reported. osti.gov Kinetic studies on analogous phosphate diesters in alkaline solutions provide insight into the thermodynamic parameters associated with hydrolysis.
Thermodynamic Parameters for Alkaline Hydrolysis of Analogous Phosphate Diesters
| Compound | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) | ΔG‡ (kJ·mol⁻¹) | Reference |
|---|---|---|---|---|
| BpNPP | 48.8 | -171.6 | 99.9 | samipubco.com |
| PypNPP | 64.9 | -127.1 | 102.8 | samipubco.com |
| MpNPP | 86.3 | -76.7 | 109.2 | samipubco.com |
Note: Data is for bis-aryl phosphate diesters (analogs) to illustrate the principles of hydrolysis thermodynamics. ΔH‡, ΔS‡, and ΔG‡ represent the enthalpy, entropy, and Gibbs free energy of activation, respectively. samipubco.com
Nucleophilic substitution at the tetracoordinate phosphorus center of this compound is a key reaction class. These reactions involve a nucleophile attacking the electrophilic phosphorus atom, leading to the displacement of a leaving group. Mechanistic studies have identified two primary pathways for these substitutions on neutral phosphoryl compounds. scispace.com
Concerted Mechanism (SN2-type): This pathway involves a single, pentacoordinate transition state where the bond to the nucleophile is forming concurrently with the breaking of the bond to the leaving group. scispace.comsapub.org This is often referred to as an ANDN reaction. sapub.org
Stepwise (Addition-Elimination) Mechanism: This pathway proceeds through a discrete, trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. scispace.comsapub.org The nucleophile first adds to the phosphorus center to form this intermediate, which then eliminates the leaving group in a separate step. scispace.com This is also known as an AN + DN pathway. sapub.org
The operative mechanism can depend on factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. scispace.com For instance, in some systems, a change from a concerted to a stepwise mechanism is observed as the basicity of the attacking nucleophile increases. scispace.com
Comparison of Nucleophilic Substitution Mechanisms at Phosphorus
| Characteristic | Concerted (SN2-type) Mechanism | Stepwise (Addition-Elimination) Mechanism |
|---|---|---|
| Pathway | Single step | Two steps |
| Key Species | Pentacoordinate Transition State | Pentacoordinate Intermediate (TBP-5C) |
| Bonding Events | Simultaneous bond formation and breaking | Sequential bond formation then breaking |
This compound, being a phosphate (phosphorus V) compound, is in a high oxidation state and is generally resistant to further oxidation. osti.gov However, related organophosphorus compounds in lower oxidation states, such as organophosphites (phosphorus III), can be readily oxidized to form organophosphates. wikipedia.org This conversion is a key reaction in the synthesis of some phosphate esters. wikipedia.org For example, some organothiophosphate (P=S) pesticides are biologically activated via oxidative conversion of the P=S bond to a P=O bond, forming the more potent phosphate ester analog. wikipedia.orgwikipedia.org While not a direct reaction of this compound itself, this oxidative transformation is a fundamental process within the broader class of organophosphorus chemistry.
Hydrolysis Pathways of this compound
This compound as a Reagent in Organic Synthesis
This compound is a versatile compound in organic synthesis, serving as a reagent in various chemical transformations. smolecule.com Classified as a monoalkyl phosphate ester, it is a derivative of phosphoric acid where one acidic proton is replaced by a butyl group. Its utility stems from its bifunctional nature, possessing both a polar phosphate head and a nonpolar butyl tail, which also underpins its surfactant capabilities. This structure allows it to participate in a range of reactions, making it a valuable tool for chemists.
Facilitation of Phosphorylation Processes
Phosphorylation, the addition of a phosphoryl group (PO₃) to a molecule, is a fundamental reaction in both biology and synthetic chemistry. sigmaaldrich.comwikipedia.org this compound serves as a key reagent in processes to create other phosphate esters. The compound itself can be synthesized through the direct esterification of a phosphoric acid source with butanol, where reaction conditions can be controlled to favor the formation of mono-, di-, or tri-substituted esters.
In a broader context, phosphoryl-transfer reactions are central to many biological processes, and understanding their mechanisms is crucial. researchgate.netnih.gov Studies on the hydrolysis of simple phosphate esters like methyl dihydrogen phosphate provide insight into the reactivity of these molecules. nih.gov The hydrolysis of phosphate monoester dianions involves the breaking of the P-O bond, and the reaction mechanism can proceed through a loose, dissociative-like transition state. nih.gov this compound, as a structural analog to naturally occurring phosphates, is a useful compound in biochemical research for studying phosphate metabolism and the function of phosphate-dependent enzymes.
A general laboratory method for preparing alkyl phosphates involves the reaction of an alcohol with phosphorus oxychloride in the presence of pyridine (B92270) and a solvent like benzene. orgsyn.org This highlights a common pathway for phosphorylation where an alcohol is the acceptor for the phosphoryl group.
Table 1: Synthesis Methods for Alkyl Phosphates
| Method | Phosphorus Source | Alcohol | Key Conditions | Product Type |
| Direct Esterification | Phosphoric Acid | Butanol | Controlled acidic conditions | Mono-, Di-, or Tri-butyl phosphate |
| Oxychloride Reaction | Phosphorus Oxychloride | n-Butyl alcohol | Pyridine, Benzene, -5°C | n-Butyl phosphate orgsyn.org |
Alkylation Reactions
This compound and related phosphorus-containing compounds can undergo alkylation at phosphorus-hydrogen sites. google.com A process for alkylating such compounds involves reacting them with an agent that generates an alkene or cycloalkene in situ. google.com This reaction is typically conducted in the presence of a free radical initiator. google.com The alkene, for example, is consumed in the alkylation reaction, which shifts the equilibrium to generate more of the alkylating agent. google.com This method allows for the partial or full alkylation of compounds with one or more alkylatable phosphorus-hydrogen bonds. google.com
Stabilization of Reactive Intermediates
The structure of this compound and the mechanisms involved in its synthesis and reactions highlight the role of stabilizing reactive intermediates. During the synthesis of butyl phosphate from phosphorus pentoxide and butanol, reactive metaphosphoric acid species are formed, which are then attacked by butanol molecules. When using phosphorus oxychloride, the mechanism proceeds through phosphorochloridate intermediates.
In these synthesis processes, catalysts are often employed to stabilize these transient species and prevent side reactions. For instance, polyphosphoric acid (PPA) can act as a Brønsted acid catalyst that facilitates the protonation of the phosphorylating agent, thereby lowering the activation energy and stabilizing reactive intermediates. Similarly, phosphorous acid is used as a stabilizer and reducing agent to prevent the oxidation of intermediates. In some base-catalyzed phosphorylation reactions, transient pentacoordinate species are formed when a nucleophilic alkoxide attacks the phosphorus donor. The stability of these intermediates is crucial for the reaction to proceed to the final phosphate ester product. The polar nature of the phosphate group itself can contribute to the stabilization of charged intermediates through electrostatic interactions.
Catalytic Activity of this compound and its Derivatives
This compound and its derivatives exhibit notable catalytic activity, particularly in acid-catalyzed reactions. The acidic proton on the phosphate group allows it to function as a Brønsted acid catalyst, similar to polyphosphoric acid, by lowering the activation energy of reactions.
Enhancement of Reaction Rates and Selectivity
The catalytic function of phosphorus-containing compounds can be dynamic and manipulated to enhance reaction rates. chemrxiv.org Derivatives of this compound, such as ionic liquids incorporating the dihydrogen phosphate anion, have been investigated for their catalytic performance. For example, pyridinium (B92312) dihydrogen phosphate-based ionic liquids have been used as catalysts, and kinetic studies have established key parameters like activation energy, enthalpy, and entropy for the catalytic cycle.
Strategies for enhancing selectivity in catalysis often focus on modifying the catalyst to control reaction pathways. acs.org For phosphorus-based catalysts, hydrolysis using water and nitrogen-containing compounds can significantly increase the acid site density, leading to a large enhancement in reaction rates for processes like alcohol dehydration. chemrxiv.org The ability to tune the catalyst's surface state and active site density provides a powerful tool for improving both reaction rates and the selectivity towards desired products. chemrxiv.orgacs.org
Table 2: Research Findings on Dihydrogen Phosphate Catalysis
| Catalyst System | Reaction Type | Key Finding |
| Pyridinium Dihydrogen Phosphate Ionic Liquid | Esterification | Established kinetic parameters (activation energy, etc.) for the catalytic cycle. |
| Phosphorus-containing BEA zeolites (P-BEA) | Alcohol Dehydration | Activation with tert-butylamine (B42293) and water increases acid site density and enhances reaction rates by over two orders of magnitude. chemrxiv.org |
Application in Esterifications and Transesterifications
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, and transesterification are fundamental organic reactions. monash.edu Acid catalysts are often required to achieve high conversion rates. researchgate.net
This compound itself can function as a catalyst in certain chemical reactions, including esterification. Its acidic nature allows it to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net
More advanced applications involve using derivatives as catalysts. Dihydrogen phosphate-based ionic liquids, such as 1-butyl-3-methylimidazolium dihydrogen phosphate (BMIM DHP), have been explored for their catalytic potential. Research into the catalytic performance of such ionic liquids has been applied to processes like the production of butyl acetate (B1210297), a common ester. The use of tin(II) chloride as a Lewis acid catalyst in the esterification of oleic acid with various alcohols demonstrates that increasing the carbon chain length of the alcohol can lead to a decrease in conversion, highlighting the importance of steric and electronic effects in these catalytic systems. researchgate.net
Role as an Acid Catalyst in Specific Conversions
This compound functions as a Brønsted acid catalyst, primarily in esterification reactions. Its catalytic efficacy is derived from the acidic protons on the phosphate group, which facilitate the protonation of the carbonyl oxygen in a carboxylic acid. This initial step increases the electrophilic character of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by an alcohol. The reaction mechanism is analogous to the Fischer esterification process.
The catalytic cycle proceeds through the following key steps:
Protonation of the Carbonyl Group: The this compound donates a proton to the carbonyl oxygen of the carboxylic acid. This forms a resonance-stabilized cationic intermediate, which activates the carboxylic acid.
Nucleophilic Attack: The alcohol molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated carboxylic acid, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion of the alcohol moiety to one of the hydroxyl groups.
Water Elimination: The protonation of a hydroxyl group makes it a good leaving group (water). The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.
Catalyst Regeneration: The butyl hydrogen phosphate anion removes the proton from the protonated ester, yielding the final ester product and regenerating the this compound catalyst for subsequent cycles.
The synthesis of butyl acetate, a commercially significant solvent, is a prime example of a reaction that can be effectively catalyzed by acidic compounds. chempap.org The esterification of acetic acid with n-butanol is an equilibrium-driven process, and an acid catalyst is crucial for accelerating the reaction to achieve a high yield of the ester. usm.my
Table 1: Catalytic Performance of this compound in Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | n-Butanol | 5 | 100 | 6 | 88 |
| Propionic Acid | Ethanol | 5 | 95 | 8 | 85 |
| Benzoic Acid | Methanol (B129727) | 7 | 110 | 10 | 80 |
| This table presents representative data compiled from studies on acid-catalyzed esterifications. Actual results may vary depending on specific experimental conditions. |
This compound-Based Ionic Liquids as Catalysts
Ionic liquids (ILs) containing the dihydrogen phosphate anion, particularly those with organic cations like 1-butyl-3-methylimidazolium ([Bmim]) and pyridinium, have garnered attention as effective and recyclable catalysts. Compounds such as 1-butyl-3-methylimidazolium dihydrogen phosphate ([Bmim][H₂PO₄]) and pyridinium dihydrogen phosphate ([H-Pyr][H₂PO₄]) possess favorable characteristics including negligible vapor pressure, high thermal stability, and adjustable acidity.
The catalytic function of these ionic liquids is primarily due to the Brønsted acidity of the dihydrogen phosphate anion. This allows them to catalyze a variety of organic reactions, including esterification and hydrolysis. nih.gov
A notable application is in the synthesis of butyl acetate, for which pyridinium-based acidic ionic liquids have been successfully employed. In a study comparing the catalytic activity of different pyridinium salts, pyridinium dihydrogen phosphate was found to be an effective catalyst for the esterification of acetic acid with n-butanol. The catalytic performance was observed to be dependent on the anion, following the order: [H–Pyr][NO₃] < [H–Pyr][H₂PO₄] < [H–Pyr][HSO₄]. researchgate.net It was also determined that higher catalyst loading and elevated temperatures lead to increased reaction rates and higher conversions. researchgate.net
A key advantage of these ionic liquid catalysts is their reusability. mdpi.com Their non-volatile nature and frequent immiscibility with reaction products facilitate straightforward separation and recycling, often without a significant decline in catalytic activity. This attribute contributes to more sustainable and cost-effective chemical processes.
Moreover, dihydrogen phosphate anions have been utilized to stabilize metal nanoparticles, creating novel catalytic systems. For instance, dihydrogen phosphate-stabilized ruthenium(0) nanoparticles have demonstrated high catalytic efficiency in the hydrolysis of ammonia-borane, a reaction for hydrogen generation. nih.gov These nanocatalysts were reported to have a long operational lifetime and could be reused multiple times while retaining a high percentage of their initial activity. nih.gov
Table 2: Catalytic Applications of this compound-Based Ionic Liquids
| Ionic Liquid Catalyst | Reaction Type | Substrates | Temperature | Duration | Outcome | Catalyst Reusability | Reference |
| Pyridinium Dihydrogen Phosphate | Esterification | Acetic Acid, n-Butanol | 100 °C | 5 hours | High conversion | Demonstrated | researchgate.net |
| Dihydrogen Phosphate-stabilized Ru(0) Nanoparticles | Hydrolysis | Ammonia-Borane | Room Temperature | 34 hours | 56,800 total turnovers | ~80% activity retained after 5 cycles | nih.gov |
Advanced Analytical Methodologies for Butyl Dihydrogen Phosphate Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in confirming the identity and assessing the purity of butyl dihydrogen phosphate (B84403). By probing the interactions of molecules with electromagnetic radiation, these techniques provide a unique fingerprint of the compound's structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about butyl dihydrogen phosphate. Both phosphorus-31 (³¹P) and proton (¹H) NMR are employed to confirm the molecular structure and identify potential impurities.
Phosphorus-31 NMR: Given that phosphorus-31 has a natural abundance of 100% and a nuclear spin of ½, ³¹P NMR is a highly effective and direct method for analyzing phosphorus-containing compounds. oxinst.com For this compound, the ³¹P NMR spectrum typically exhibits a distinct signal whose chemical shift is characteristic of a monoalkyl phosphate ester. This analysis confirms the presence and chemical environment of the phosphorus atom, distinguishing it from other phosphate species like dibutyl phosphate or unreacted phosphoric acid.
Proton NMR: ¹H NMR spectroscopy provides complementary information by characterizing the butyl group attached to the phosphate moiety. The spectrum reveals distinct signals corresponding to the different sets of protons in the butyl chain (e.g., -CH₂-O-, -CH₂-, -CH₂-, -CH₃). The integration of these signals confirms the ratio of protons, while their splitting patterns (multiplicity) reveal adjacent proton-proton coupling, thereby verifying the integrity of the n-butyl structure. Purity assessment can be performed by comparing the integration of the analyte's peaks to those of known standards or impurities.
Interactive Table: Typical NMR Data for this compound
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling |
| ³¹P | O=P(O)-OH | Varies | Singlet/Multiplet | J(P,H) |
| ¹H | -CH₂-O-P | ~3.8 - 4.1 | Triplet | J(H,H) |
| ¹H | -O-CH₂-CH₂ - | ~1.6 - 1.8 | Quintet | J(H,H) |
| ¹H | -CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Sextet | J(H,H) |
| ¹H | -CH₃ | ~0.9 - 1.0 | Triplet | J(H,H) |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound. The FT-IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
The key functional groups in this compound give rise to characteristic absorption peaks. The presence of a broad absorption band in the high-frequency region is indicative of the O-H stretching of the P-OH groups. A strong absorption peak is typically observed for the P=O (phosphoryl) group stretch. Additionally, characteristic peaks for P-O-C and C-H bond stretching and bending vibrations confirm both the phosphate ester and the alkyl components of the molecule. chalcogen.ro FT-IR is particularly useful for monitoring the synthesis or degradation of this compound by observing the appearance or disappearance of these key functional group absorptions. chalcogen.ro
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
| Phosphate OH | O-H stretch | 2500 - 3300 | Broad, Strong |
| Phosphoryl | P=O stretch | 1200 - 1300 | Strong |
| Phosphate Ester | P-O-C stretch | 950 - 1050 | Strong |
| Alkyl C-H | C-H stretch | 2850 - 2960 | Medium-Strong |
| Alkyl C-H | C-H bend | 1350 - 1470 | Medium |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose.
HPLC is a versatile technique used for the separation, identification, and quantification of this compound, particularly in the context of monitoring its formation as a degradation product of tributyl phosphate. The selection of the stationary and mobile phases is critical for achieving effective separation.
Due to its polar and acidic nature, this compound often exhibits poor retention on standard non-polar reversed-phase columns (like C18). sigmaaldrich.com To overcome this, ion-pair reversed-phase chromatography is frequently employed. sigmaaldrich.comitwreagents.com This technique involves adding an ion-pairing agent to the mobile phase. itwreagents.com
The successful separation of this compound by HPLC is highly dependent on the careful optimization of several mobile phase parameters.
pH: The pH of the mobile phase is a critical parameter as it controls the ionization state of the analyte. phenomenex.comchromatographyonline.com For effective ion pairing, the pH must be maintained at a level where this compound (pKa ≈ 1.97) is in its anionic form. guidechem.com Therefore, a mobile phase pH well above 2 is required to ensure complete deprotonation and consistent interaction with the cationic ion-pairing agent. Phosphate buffers are commonly used to maintain a stable pH. sphinxsai.com
Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation efficiency (resolution). A lower flow rate generally increases resolution by allowing more time for interactions between the analyte and the stationary phase, but it also lengthens the analysis time. An optimal flow rate is chosen to achieve a balance between good separation and practical run times.
Temperature: Column temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature typically decreases the mobile phase viscosity, which can lead to lower backpressure and improved peak efficiency. However, temperature can also affect analyte retention times and selectivity, requiring careful control for reproducible results.
A typical mobile phase for the analysis of this compound consists of an aqueous buffer (to control pH), an organic modifier like acetonitrile (B52724) or methanol (B129727) (to adjust elution strength), and the ion-pairing agent. sielc.com
Interactive Table: Influence of Mobile Phase Parameters on HPLC Separation
| Parameter | Effect on Separation | Optimization Goal |
| pH | Controls ionization state of the analyte, affecting ion-pair formation and retention. | Maintain pH > pKa (~2.0) for consistent deprotonation and ion-pairing. |
| Flow Rate | Affects resolution and analysis time. Lower flow rates can improve resolution. | Balance between achieving baseline separation and minimizing run time. |
| Temperature | Influences mobile phase viscosity, backpressure, and retention time. | Maintain a consistent temperature for reproducible retention and improved peak shape. |
| Organic Modifier % | Adjusts the elution strength of the mobile phase. Higher % reduces retention. | Fine-tune to achieve optimal retention factor (k') between 2 and 10. chromatographyonline.com |
Gas Chromatography (GC) for Purity and Residual Solvent Assessment
Gas Chromatography (GC) is a fundamental technique for assessing the purity of this compound, with a primary focus on quantifying residual solvents. For applications in chromatography, it is often required that residual solvents are maintained below a threshold of 0.1% (v/v), a measurement readily accomplished by GC. The analysis of residual solvents is a critical quality control step in the pharmaceutical and chemical industries to ensure that toxic solvents used during manufacturing are removed to safe levels.
The standard methodology for this analysis is Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID). thermofisher.com This technique is well-suited for the volatile organic compounds that constitute the majority of residual solvents. The process involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system.
The United States Pharmacopeia (USP) method <467> provides a comprehensive framework for the identification and quantification of residual solvents, categorizing them into classes based on their toxicity. thermofisher.cn
Class 1 solvents: Known carcinogens and environmental hazards that should be avoided.
Class 2 solvents: Less toxic but require limitation.
Class 3 solvents: Low toxic potential.
A typical GC setup for residual solvent analysis involves a capillary column, such as one coated with G43 phase (6% cyanopropylphenyl/94% dimethylpolysiloxane), and a programmed temperature gradient to ensure the separation of various solvents. thermofisher.cnuspnf.com While direct GC analysis of this compound can be challenging due to its low volatility and polar nature, which may require derivatization to form more volatile esters, it remains the standard for assessing volatile impurities. scirp.orgchromforum.org
Table 1: Typical GC Conditions for Residual Solvent Analysis (based on USP <467>)
| Parameter | Setting |
|---|---|
| Injection Mode | Headspace (HS) |
| Column | G43 Phase (e.g., 0.32 mm x 30 m, 1.8 µm film) |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Initial hold at 40°C, followed by a ramp (e.g., 10°C/min) to 240°C |
| Injector Temp. | ~140°C |
| Detector Temp. | ~250°C |
Ion Chromatography (IC) for Separation and Detection
Ion Chromatography (IC) is a powerful technique for the separation and detection of ionic species like this compound. It is particularly useful for determining this compound (also known as monobutyl phosphate, MBP) and its related compound, dibutyl phosphate (DBP), which are often present as degradation products of tributyl phosphate (TBP) in various matrices, including nuclear reprocessing streams. iaea.orgresearchgate.netiaea.org
The method typically involves an alkaline mobile phase to ensure that the acidic phosphate compounds are in their anionic forms. These anions are then separated on an anion-exchange column. researchgate.net Following separation, a suppressed conductivity detector is commonly used for detection, which provides high sensitivity by chemically reducing the background conductivity of the eluent. iaea.orgresearchgate.net
Challenges in IC analysis can arise from matrix interference, such as the presence of high concentrations of nitrate (B79036) or metal ions like uranium, which can co-elute with the analytes of interest. unt.edu Method development often focuses on optimizing sample preparation, such as through alkaline extraction, to remove these interferences and ensure accurate quantification. iaea.orgunt.edu Researchers have compared different anion-exchange resins, like Dionex AS11 and AS5A, to achieve efficient separation of MBP and DBP from interfering ions such as nitrite (B80452) and carbonate. researchgate.net The detection limits for these methods can reach the parts-per-million (ppm) or even lower, micromolar (µM), range. iaea.orgresearchgate.net
Table 2: Example Ion Chromatography System Parameters for Phosphate Ester Analysis
| Parameter | Setting |
|---|---|
| Instrument | Ion Chromatograph (e.g., Dionex ICS-2100) |
| Column | Anion Exchange (e.g., Dionex IonPac AS14) |
| Eluent | Alkaline solution (e.g., NaOH or KOH gradient) |
| Detection | Suppressed Conductivity |
| Sample Preparation | Alkaline extraction to separate from organic matrix |
| Quantification Limit | ~1 ppm with ~3% RSD |
Titrimetric Methods for Quantitative Analysis
An indirect titrimetric method has also been developed for the determination of monobutyl phosphate (MBP) and dibutyl phosphate (DBP). osti.gov This procedure involves the precipitation of the phosphate esters with a known excess of thorium nitrate solution. The thorium ions form a complex with the phosphate groups in a specific molar ratio (1:2 for MBP). osti.gov After the precipitate is removed by centrifugation, the amount of unreacted thorium remaining in the supernatant is determined by a complexometric titration with ethylenediaminetetraacetic acid (EDTA), using xylenol orange as an indicator. osti.gov The quantity of thorium consumed in the precipitation step is then used to calculate the concentration of this compound in the original sample. This method has demonstrated an accuracy and precision of approximately ±3%. osti.gov
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is an indispensable tool for the unambiguous identification and sensitive quantification of this compound. When coupled with a chromatographic separation technique, it provides high specificity. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, non-volatile compounds like phosphate esters.
ESI-MS has been successfully used to detect and quantify both monobutyl phosphate (H2MBP) and dibutyl phosphate (HDBP). researchgate.net Analysis can be performed in both positive and negative ionization modes. In negative ionization mode, this compound readily forms the deprotonated molecule [M-H]⁻, which is often the most abundant ion and ideal for quantification. This approach allows for the precise determination of H2MBP in complex matrices. researchgate.net In positive ionization mode, adducts with sodium [M+Na]⁺ or protons [M+H]⁺ may be observed, and for related compounds like HDBP, specific clusters with other molecules in the matrix (e.g., [2TBP, HDBP + H]⁺) can be used for quantification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC/MS) for Trace Analysis
For trace analysis, Gas Chromatography-Mass Spectrometry (GC/MS) offers excellent sensitivity and selectivity. However, the direct analysis of highly polar and non-volatile compounds like this compound by GC is problematic. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. scirp.org
Esterification is a common derivatization strategy. For instance, alkyl and aryl phosphates can be converted into their corresponding benzyl (B1604629) esters by reacting them with a reagent like 3-benzyl-1-p-tolyltriazene. d-nb.info These less polar derivatives are more amenable to GC separation and subsequent detection by MS. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte, allowing for detection at very low concentrations.
Utilization of Mass-Labelled Internal Standards
The accuracy of quantitative analysis by mass spectrometry can be significantly affected by matrix effects, where co-eluting compounds from the sample interfere with the ionization of the analyte, leading to ion suppression or enhancement. nih.govresearchgate.net To correct for these variations, stable-isotope-labeled internal standards (SIL-IS) are employed. nih.gov
An SIL-IS is a version of the analyte (in this case, this compound) in which one or more atoms have been replaced with a heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). ckisotopes.com This labeled standard is chemically identical to the analyte and co-elutes during chromatography, experiencing the same matrix effects and ionization efficiencies. nih.gov However, it is distinguishable by its higher mass in the mass spectrometer.
By adding a known amount of the SIL-IS to each sample prior to analysis, the ratio of the signal from the native analyte to the signal from the SIL-IS can be used for quantification. This ratio remains constant even if signal intensity fluctuates due to matrix effects, dramatically improving the precision, accuracy, and reproducibility of the measurement. nih.govresearchgate.net For example, in the analysis of related organophosphates, deuterated internal standards like TBP-d27 have been utilized. birmingham.ac.uk This approach is considered the gold standard for quantitative mass spectrometry.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | MBP |
| Dibutyl phosphate | DBP |
| Tributyl phosphate | TBP |
| Sodium hydroxide (B78521) | NaOH |
| Thorium nitrate | - |
| Ethylenediaminetetraacetic acid | EDTA |
| 3-benzyl-1-p-tolyltriazene | - |
| Acetonitrile | - |
| Dichloromethane | - |
| Carbon-13 | ¹³C |
| Deuterium | ²H, D |
Theoretical and Computational Investigations of Butyl Dihydrogen Phosphate
Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics and are used to model the electronic structure and geometry of molecules. These methods are fundamental in understanding chemical reactivity and reaction pathways.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dftk.orgstackexchange.com It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.comresearchgate.net By finding the minimum energy conformation, DFT can predict bond lengths, bond angles, and dihedral angles for butyl dihydrogen phosphate (B84403).
The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system. stackexchange.com The convergence is achieved when the forces on the atoms are close to zero, indicating that a stable point on the potential energy surface has been reached. youtube.com
DFT is also instrumental in identifying and characterizing transition states, which are the highest energy points along a reaction pathway. By locating these saddle points on the potential energy surface, researchers can calculate activation energies and gain a deeper understanding of reaction kinetics. For butyl dihydrogen phosphate, this analysis is crucial for studying reactions such as hydrolysis.
Table 1: Illustrative DFT Calculation Parameters for Geometry Optimization
| Parameter | Typical Value/Method | Description |
|---|---|---|
| Functional | B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. |
| Basis Set | 6-31G* | A Pople-style basis set that provides a flexible description of the electron distribution, including polarization functions on heavy atoms. |
| Solvation Model | PCM (Polarizable Continuum Model) | Accounts for the effect of a solvent (e.g., water) on the molecular geometry and energy. |
| Convergence Criteria | 10-6 Hartree | The threshold for the change in energy between optimization steps to determine convergence. |
The hydrolysis of phosphate esters is a fundamental reaction in chemistry and biology. acs.orgfrontiersin.org Computational studies, particularly using DFT, can elucidate the mechanism of this reaction for this compound. The hydrolysis can proceed through different pathways, and identifying the transition state structure is key to understanding the preferred mechanism. longdom.org
For phosphate monoesters like this compound, the reaction mechanism can be sensitive to the pH of the solution. Theoretical calculations can model the reaction under acidic, neutral, and basic conditions. These models help in determining whether the reaction proceeds through a more associative or dissociative transition state. nih.govufl.edu In an associative mechanism, the nucleophile (a water molecule or hydroxide (B78521) ion) forms a bond with the phosphorus atom before the bond to the leaving group (butanol) is significantly broken. In a dissociative mechanism, the P-O bond to the leaving group breaks first, forming a metaphosphate intermediate.
Kinetic isotope effect studies on model phosphate esters suggest that these reactions often proceed via a concerted mechanism where bond-forming and bond-breaking occur simultaneously in the transition state. ufl.edunih.gov Computational analysis of the transition state for this compound hydrolysis would involve calculating the vibrational frequencies to confirm that the structure corresponds to a true saddle point on the potential energy surface.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. physchemres.org By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of this compound in various environments.
MD simulations are particularly useful for exploring how this compound interacts with other molecules, such as solvents, ions, or biological macromolecules. physchemres.orgresearchgate.net These simulations can be used to calculate the binding free energy, which is a measure of the affinity between two molecules. mdpi.com
For instance, simulations of this compound in an aqueous solution can reveal the structure of the hydration shell around the molecule and the nature of hydrogen bonding between the phosphate group and water molecules. researchgate.net Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in water.
In the context of its potential interaction with proteins or other biological targets, MD simulations can be used to dock the molecule into a binding site and simulate the stability of the resulting complex over time. physchemres.orgmdpi.com The trajectories from these simulations can be analyzed to identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that contribute to the binding affinity. While specific studies on this compound are not prevalent, research on the related compound tri-n-butyl-phosphate (TBP) has utilized MD simulations to investigate its properties in the liquid phase, demonstrating the utility of this approach for organophosphates. figshare.comnih.gov
COSMO-RS Based Investigations for Predicting Properties and Interactions
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a computational method that predicts the thermodynamic properties of fluids and solutions. scm.com It is based on a combination of quantum chemistry and statistical thermodynamics. The method first calculates the screening charge density on the surface of a molecule in a virtual conductor using a quantum chemical method like DFT. This information is then used to predict a wide range of properties.
For this compound, COSMO-RS can be used to predict properties such as:
Vapor pressure
Solubility in various solvents
Activity coefficients
Partition coefficients (e.g., octanol-water)
These predictions are valuable in chemical process design and for understanding the environmental fate of the compound. The strength of COSMO-RS lies in its ability to make predictions for a vast range of solvents and mixtures without the need for extensive experimental data. techniques-ingenieur.fr3ds.com The accuracy of COSMO-RS predictions can be influenced by factors such as the presence of multiple conformers of the solute. core.ac.uk
Table 2: Properties of this compound Predictable by COSMO-RS
| Property | Significance |
|---|---|
| Activity Coefficient | Describes the deviation from ideal behavior in a mixture, crucial for phase equilibrium calculations. |
| Solubility | Predicts the maximum amount of this compound that can dissolve in a given solvent. |
| Vapor Pressure | Indicates the volatility of the compound. |
| Partition Coefficient (LogP) | Measures the differential solubility in two immiscible solvents (e.g., octanol (B41247) and water), indicating its hydrophobicity or hydrophilicity. |
Theoretical Frameworks for Phosphate Chemistry and Reactivity
The chemical behavior of this compound is governed by the fundamental principles of phosphate chemistry. Theoretical frameworks for understanding the reactivity of phosphate esters focus on the nature of the phosphorus center and the mechanisms of nucleophilic substitution at this center. rsc.org
The hydrolysis of phosphate esters, a key reaction, has been extensively studied from a theoretical perspective. acs.orgfrontiersin.org These frameworks consider factors such as the nature of the leaving group, the role of catalysts (including enzymes), and the effect of the solvent on the reaction mechanism and rate. frontiersin.org For phosphate monoesters, the protonation state of the phosphate group is a critical determinant of its reactivity.
Theoretical studies have established that the transition states in phosphate ester hydrolysis are often highly sensitive to the pKa of the leaving group. nih.gov Furthermore, the role of proton transfer in the transition state is a central theme in the theoretical treatment of these reactions. longdom.orgnih.gov Computational models that accurately describe these features are essential for a predictive understanding of the reactivity of this compound in different chemical environments.
Mechanisms of Phosphoryl Transfer Reactions
Phosphoryl transfer reactions are fundamental in chemistry and biology and can proceed through several distinct mechanisms. These are generally categorized as associative, dissociative, or concerted pathways. The specific mechanism for an alkyl phosphate like this compound is influenced by factors such as the nature of the nucleophile, the leaving group, and the surrounding solvent environment.
Associative Mechanism (Addition-Elimination): This two-step mechanism involves the initial attack of a nucleophile on the phosphorus center to form a pentavalent phosphorane intermediate. This intermediate then breaks down in the second step, expelling the leaving group. Quantum mechanical calculations on phosphate monoesters suggest that the stability and lifetime of this intermediate are crucial in determining the reaction pathway.
Dissociative Mechanism (Elimination-Addition): In a dissociative pathway, the bond to the leaving group breaks first, forming a highly reactive, transient metaphosphate intermediate. This is then rapidly attacked by a nucleophile. Evidence for this mechanism is often sought in studies of solvolysis and the product distribution in mixed solvent systems psu.edu. For monoester monoanions, a dissociative mechanism involving a monomeric metaphosphate has been supported by various lines of evidence, including entropies of activation close to zero and linear free-energy relationships psu.edu.
Concerted Mechanism (SN2-like): This is a single-step process where the bond to the incoming nucleophile forms concurrently with the breaking of the bond to the leaving group. The reaction proceeds through a single pentavalent transition state. libretexts.org This pathway is analogous to the SN2 reaction at a carbon center. Theoretical models predict stereochemical inversion at the phosphorus center for this mechanism, a phenomenon that has been experimentally confirmed in enzymatic reactions using chiral phosphate esters synthesized with oxygen isotopes. libretexts.org
The table below summarizes the key characteristics of these potential mechanisms for phosphoryl transfer in a compound like this compound.
| Mechanism Type | Key Feature | Intermediate/Transition State | Stereochemistry |
| Associative | Stepwise: Addition then elimination | Pentavalent phosphorane intermediate | Varies |
| Dissociative | Stepwise: Elimination then addition | Metaphosphate intermediate | Racemization expected |
| Concerted | Single step | Pentavalent transition state | Inversion of configuration |
Computational studies on alkyl phosphates often employ quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction in a solvent environment, providing insights into the free energy surfaces of these pathways. nih.gov
Electrostatic Regulation in Phosphate Reactions
Electrostatic interactions play a critical regulatory role in the reactions of phosphate esters. The distribution of charge within the molecule and its interaction with the surrounding environment can significantly influence reactivity by stabilizing or destabilizing reactants, transition states, and intermediates.
Influence of Electric Fields: Molecular dynamics simulations on tri-n-butyl phosphate (TNBP) have shown that external electric fields can accelerate its decomposition. nih.govchemrxiv.orgresearchgate.netacs.orgacs.org An applied electrostatic field can induce polarization of the molecule, altering the charge distribution and aligning the molecular dipole with the field. nih.govacs.org This can lead to the elongation and weakening of bonds, such as the carbon-oxygen bond, thereby lowering the activation energy for cleavage. chemrxiv.orgresearchgate.net In confined systems, electric fields can also influence the orientation and proximity of molecules to reactive surfaces, further enhancing reaction rates. nih.govchemrxiv.orgresearchgate.netacs.orgacs.org For instance, in simulations of TNBP between ferrous surfaces, an electric field pulls the phosphate anions toward the surface with a higher electric potential and the alkyl cations toward the surface with a lower potential. nih.govchemrxiv.orgresearchgate.netacs.orgacs.org
Solvent and Ion Effects: The amphiphilic nature of molecules like this compound means their orientation and aggregation are highly dependent on the solvent. Molecular dynamics simulations of TNBP demonstrate its strong adsorption and preferential orientation at a water/chloroform interface, with the polar phosphoryl group pointing towards the aqueous phase. tandfonline.com In aqueous solutions, hydrophobic interactions between the butyl chains can lead to the formation of dimers or larger aggregates. tandfonline.com
Furthermore, the electrophilicity of the phosphorus atom in phosphoryl transfer reactions can be significantly enhanced by the Lewis acid effect of metal ions. libretexts.org Positively charged ions, such as Mg²⁺ in biological systems, can coordinate with the non-bridging oxygen atoms of the phosphate group. This interaction stabilizes the negative charge on the oxygens, increases the dipole moment of the phosphorus-oxygen bonds, and renders the phosphorus atom more susceptible to nucleophilic attack. libretexts.org
The table below outlines key electrostatic factors and their effects on the reactivity of alkyl phosphates.
| Electrostatic Factor | Mechanism of Influence | Effect on Reactivity |
| External Electric Field | Induces polarization, aligns dipoles, weakens C-O bonds. | Accelerates decomposition and bond cleavage. nih.govchemrxiv.orgresearchgate.netacs.orgacs.org |
| Solvent Polarity | Influences molecular orientation, aggregation, and solvation of charged species. | Affects reaction rates and mechanisms. |
| Metal Ion Coordination | Acts as a Lewis acid, stabilizing negative charge on phosphate oxygens. | Increases the electrophilicity of the phosphorus atom. libretexts.org |
| Molecular Dipole Moment | Determines alignment in electric fields and interaction with polar environments. | Influences intermolecular interactions and reaction orientation. |
Computational approaches, such as the use of different charge equilibration methods (e.g., QEq vs. QTPIE) in reactive force fields, are crucial for accurately modeling the behavior of phosphate esters under the influence of electric fields and predicting their decomposition pathways. nih.govchemrxiv.orgresearchgate.netacs.org
Applications of Butyl Dihydrogen Phosphate in Specialized Research Domains
Biological and Biochemical Research Applications
Phosphorus is a crucial mineral in numerous biological activities and biochemical reactions, where it is primarily found in the form of phosphate (B84403). mtroyal.ca It is a fundamental component of cell membranes (phospholipids), genetic material (DNA and RNA), and molecules central to cellular energy metabolism. nih.gov The body's phosphate balance is essential, and disruptions can affect glucose and lipid metabolism. nih.gov
In research, understanding the intricate pathways of phosphate metabolism is critical. Butyl dihydrogen phosphate is utilized in this field as a structural analog to endogenous phosphate esters. nih.gov Such analogs are indispensable for dissecting the mechanisms of phosphate-handling enzymes. nih.gov By introducing this compound into a biological system, researchers can observe how it is processed, providing insights into the broader mechanisms of how natural alkyl phosphates are managed within cells. For example, studying its uptake, incorporation, or degradation can help elucidate the pathways that handle compounds with a similar chemical structure.
The study of enzyme mechanisms is fundamental to understanding biological catalysis. This compound, as a simple monoalkyl phosphate, is an effective model compound for these investigations. rsc.orguctm.edu
Enzymes such as alkaline phosphatases (APs) exhibit broad substrate specificity and catalyze the hydrolysis of phosphate monoesters. nih.govresearchgate.net this compound, with its terminal phosphate group attached to a butyl chain, can serve as a substrate for this class of enzymes. acs.orgmdpi.com The enzyme's active site recognizes the phosphate moiety, initiating a catalytic process to cleave the ester bond, releasing butanol and inorganic phosphate.
The interaction is governed by the specific architecture of the enzyme's active site, which in the case of APs, often contains metal ions like zinc and magnesium that are essential for catalytic activity. nih.gov By using a straightforward substrate like this compound, researchers can isolate and study the core catalytic steps without the complications that might arise from more complex, biologically derived substrates. acs.org
Studying the kinetics of an enzyme with a substrate like this compound allows for the determination of key catalytic parameters. The reaction velocity is measured at various substrate concentrations to determine the Michaelis constant (KM) and the maximum velocity (Vmax). The KM value indicates the substrate concentration at which the reaction rate is half of Vmax, providing a measure of the enzyme's affinity for the substrate. scribd.com
For example, kinetic studies on alkaline phosphatase using different phosphate ester substrates reveal how the structure of the alkyl group influences the enzyme's efficiency. acs.org A typical kinetic analysis would involve monitoring the rate of product formation over time. The data can be plotted using methods like the Lineweaver-Burk plot to calculate KM and Vmax. nih.gov
Table 1: Hypothetical Kinetic Parameters for Alkaline Phosphatase with Different Substrates This table presents illustrative data to demonstrate how kinetic parameters might vary between substrates.
| Substrate | KM (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (Vmax/KM) |
|---|---|---|---|
| p-Nitrophenyl phosphate | 0.4 | 150 | 375 |
| This compound | 1.2 | 95 | 79.2 |
| Methyl dihydrogen phosphate | 0.8 | 110 | 137.5 |
This comparative data helps researchers understand the structure-activity relationship of the enzyme, revealing how the size and hydrophobicity of the alkyl group (like the butyl group) affect binding and catalysis.
Biochemical assays are essential for measuring the activity of enzymes and tracking metabolic processes. When this compound is used as a substrate, its hydrolysis can be monitored using several methods. A common approach for phosphate-releasing enzymes is to quantify the amount of inorganic phosphate (Pi) produced. researchgate.net
One classic method is the malachite green assay, a colorimetric technique that detects free phosphate in solution. researchgate.net Alternatively, if the alcohol product (butanol) can be tagged or has a detectable property, its release can be monitored. For more sensitive and continuous monitoring, specialized assays can be developed. For instance, a 32P-based radioisotope assay can be used to follow the hydrolysis of radiolabeled this compound, offering high sensitivity and avoiding issues like product inhibition that can affect other methods. acs.org
Table 2: Comparison of Assay Methods for Phosphatase Activity
| Assay Method | Principle | Detection Method | Advantages | Disadvantages |
|---|---|---|---|---|
| Colorimetric (e.g., pNPP) | Chromogenic substrate produces a colored product | Spectrophotometry (Absorbance) | Simple, widely used | Substrate structure is not native-like sigmaaldrich.com |
| Colorimetric (Malachite Green) | Dye binds to inorganic phosphate, causing a color change | Spectrophotometry (Absorbance) | Detects product from "spectroscopically silent" substrates researchgate.net | Endpoint assay, not continuous |
| Fluorometric (e.g., 4-MUP) | Fluorogenic substrate produces a fluorescent product | Fluorometry (Fluorescence) | High sensitivity | Requires specialized equipment researchgate.net |
| Radioisotopic (32P) | Radiolabeled substrate produces a detectable radioactive product | Scintillation counting | Very high sensitivity, avoids product inhibition acs.org | Requires handling of radioactive materials |
While this compound itself is not a primary molecule for energy transfer or signal transduction, its structural similarity to key biological phosphates makes it a useful tool for studying these processes.
Energy Transfer: The central molecule for energy transfer in cells is adenosine (B11128) triphosphate (ATP). The cleavage of its high-energy phosphoanhydride bonds releases energy that drives countless cellular activities. This compound, as a simple phosphate ester, can be used in research to act as a competitive inhibitor for some enzymes that bind ATP or other phosphorylated energy carriers. nih.gov By competing for the active site, it can help researchers probe the function and importance of these enzymes in energy metabolism.
Signal Transduction: Cellular communication often relies on a process called protein phosphorylation, where enzymes called kinases transfer a phosphate group from ATP to a protein, altering its function. This cascade of phosphorylation events transmits signals from the cell surface to the nucleus. Phosphatases reverse this process by removing the phosphate groups. In this context, this compound can be used in several ways:
As a simple substrate for phosphatases to study their general activity and inhibition. scbt.com
As a competitive inhibitor for specific enzymes within a signaling pathway that recognize phosphate groups, helping to elucidate the role of that particular enzyme. nih.gov
By using analogs like this compound, scientists can dissect the complex machinery of cellular signaling and energy management without directly interfering with the primary molecules like ATP, allowing for more controlled experimental conditions. nih.gov
Protein-Ligand Docking Studies with Phosphatases
In the realm of computational biology and drug design, understanding the interaction between ligands and proteins is fundamental. Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its protein target. Phosphatases, a class of enzymes that remove phosphate groups from substrates, are critical regulators of cellular processes and are significant targets for therapeutic intervention.
This compound serves as a relevant model compound in docking studies with phosphatases. Its phosphate group can mimic the phosphate moiety of natural substrates or inhibitors, allowing researchers to probe the binding specificities of the enzyme's active site. The interplay between kinases and phosphatases is a key regulatory mechanism in biological systems, and phosphatases achieve functional diversity by associating with various binding partners. nih.gov
Docking studies involving phosphatase inhibitors are crucial for drug development. The methodology has been applied to various therapeutically relevant enzymes, revealing that factors such as the presence of cofactors, water molecules, and metal ions in the active site are critical for accurately predicting ligand binding. nih.gov For instance, proteins that interact with protein phosphatase 1 (PP1) often use a specific docking motif to regulate its activity and substrate specificity. nih.gov Computational models using molecules like this compound can help refine the consensus sequences for high-affinity ligands, enabling more specific predictions of binding partners and facilitating the discovery of novel inhibitors. nih.govdntb.gov.ua
The general process of a docking study with a compound like this compound would involve:
Preparation of the Protein Structure: A high-resolution 3D crystal structure of the target phosphatase is obtained from a protein data bank.
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the enzyme's active site.
Scoring and Analysis: The resulting poses are "scored" based on their predicted binding affinity. Researchers analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and electrostatic interactions between the phosphate group of the ligand and critical amino acid residues in the active site.
| Parameter | Description | Relevance in Phosphatase Docking |
| Ligand | This compound | The phosphate group mimics the natural substrate's phosphate, allowing for the study of interactions within the catalytic site. |
| Protein Target | Phosphatase (e.g., PP1, PTP1B) | These enzymes are crucial in cell signaling and are important drug targets. nih.govdntb.gov.ua |
| Key Interactions | Hydrogen bonding, electrostatic interactions | The negatively charged phosphate group of the ligand is expected to interact with positively charged or polar residues in the active site. |
| Computational Tools | AutoDock, FlexX, DOCK | These are software programs used to perform the docking simulations. nih.gov |
| Objective | To predict binding mode and affinity | Understanding these factors can guide the design of more potent and specific phosphatase inhibitors. |
Advanced Drug Delivery Systems Research
The development of effective drug delivery systems is a major focus of pharmaceutical research, particularly for improving the therapeutic outcomes of drugs with poor water solubility. ijpca.orgresearchgate.net this compound's chemical properties make it a candidate for investigation in several aspects of drug delivery.
This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The phosphate group constitutes the polar, hydrophilic head, while the butyl hydrocarbon chain is the nonpolar, hydrophobic tail. This dual nature is the basis for its surfactant capabilities.
When placed in an aqueous solution at a concentration above a specific threshold known as the critical micelle concentration (CMC), these amphiphilic molecules self-assemble into spherical structures called micelles. nih.gov In a standard micelle, the hydrophobic tails orient themselves inward to form a core, shielded from the water, while the hydrophilic heads form an outer shell, or corona, that interacts favorably with the surrounding aqueous environment. researchgate.net This process is thermodynamically driven to minimize the unfavorable interaction between the hydrophobic chains and water. researchgate.net The small size of micelles, typically under 50 nm, is an attractive feature for drug delivery applications. nih.govresearchgate.net
A significant challenge in pharmacology is that many new drug candidates are hydrophobic, leading to poor solubility in aqueous environments like the gastrointestinal tract and bloodstream. researchgate.net This low solubility is a major limiting factor for a drug's bioavailability—the extent to which it becomes available to the target tissue after administration. google.com
Micelles formed from surfactants like this compound offer a solution to this problem. The hydrophobic core of the micelle acts as a micro-environment capable of encapsulating or solubilizing poorly water-soluble drug molecules. sigmaaldrich.com This encapsulation effectively shields the hydrophobic drug from the aqueous medium, allowing the micelle as a whole to remain dispersed in water due to its hydrophilic outer shell. sigmaaldrich.com By sequestering the drug within these nanocarriers, its apparent water solubility is dramatically increased. This can lead to improved absorption and, consequently, higher bioavailability, potentially allowing for lower and more effective therapeutic doses. ijpca.orggoogle.com
| Micelle Component | Function | Role in Drug Delivery |
| Hydrophobic Core | Formed by the butyl chains | Encapsulates hydrophobic (lipophilic) drugs, increasing their solubility in aqueous solutions. researchgate.net |
| Hydrophilic Corona | Formed by the dihydrogen phosphate heads | Stabilizes the micelle in water and forms an interface with the external aqueous environment. researchgate.net |
| Encapsulated Drug | Poorly water-soluble therapeutic agent | Carried within the micelle to the site of absorption or action, improving bioavailability. google.com |
For a drug to exert its effect, it often must cross biological membranes, which are primarily composed of phospholipid bilayers. nih.gov The interaction between a drug delivery system and cell membranes is a critical factor influencing the drug's transport, distribution, and ultimate efficacy. nih.govrsc.org
Given its structural similarity to phospholipids (B1166683) (possessing a polar head group and a hydrophobic tail), this compound and the micelles it forms are expected to interact with cell membranes. Studying these interactions is essential for evaluating its potential as a drug delivery vehicle. The nature of this interaction can vary, from simple surface adhesion to fusion with the membrane or even disruption of the membrane at higher concentrations. nih.gov Understanding these biophysical interactions can help predict the pharmacokinetic properties of a drug formulated with this surfactant and is a critical step in designing efficient and safe drug delivery systems. nih.gov
Applications in Material Science and Engineering
Beyond biomedical applications, the chemical reactivity of this compound allows it to be used as a building block in the synthesis of novel materials, particularly ionic liquids.
Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C). They have gained significant attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. unileoben.ac.at An ionic liquid is composed of a cation and an anion, and the combination of different ions allows for the fine-tuning of its physical and chemical properties. unileoben.ac.at
This compound can serve as a key component in the synthesis of protic ionic liquids, where the proton is transferable. The dihydrogen phosphate anion ([H₂PO₄]⁻) can be combined with a suitable organic base (which becomes the cation) through a simple acid-base neutralization reaction. For example, reacting this compound with an organic base like an alkyl-substituted imidazole (B134444) would yield an imidazolium-based ionic liquid with a dihydrogen phosphate counter-ion. researchgate.net
The synthesis and characterization process typically involves:
Synthesis: A straightforward neutralization reaction between the acidic this compound and the chosen organic base.
Characterization: The resulting ionic liquid is then characterized using various analytical techniques to confirm its structure and purity. These methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of the cation and anion. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. researchgate.net
Thermogravimetric Analysis (TGA): To determine the thermal stability of the ionic liquid. arpnjournals.org
The properties of the resulting IL, such as its viscosity, conductivity, and thermal stability, would be influenced by the structure of both the cation and the dihydrogen phosphate anion.
| Technique | Purpose in Characterization |
| NMR Spectroscopy | Confirms the molecular structure and purity of the synthesized ionic liquid. researchgate.net |
| FTIR Spectroscopy | Verifies the presence of expected chemical bonds and functional groups. researchgate.net |
| Thermogravimetric Analysis (TGA) | Measures the thermal stability and decomposition temperature of the material. arpnjournals.org |
| Mass Spectrometry | Determines the mass-to-charge ratio of the constituent ions, confirming their identity. researchgate.net |
Synthesis and Characterization of this compound-Based Ionic Liquids
For Gas Hydrate (B1144303) Inhibition
Gas hydrates are ice-like crystalline solids formed when water and gas molecules combine under conditions of low temperature and high pressure, posing significant flow assurance challenges in oil and gas pipelines. Chemical inhibition is a primary strategy to prevent their formation. These inhibitors are broadly classified into thermodynamic hydrate inhibitors (THIs) and low-dosage hydrate inhibitors (LDHIs), which include kinetic hydrate inhibitors (KHIs) and anti-agglomerants.
Thermodynamic inhibitors, such as methanol (B129727) and glycols, function by shifting the hydrate-liquid-vapor equilibrium curve to lower temperatures and higher pressures. However, their use is often limited by the high concentrations required and associated environmental concerns. Research has explored alternative inhibitors, including ionic liquids. Notably, dihydrogen phosphate-based ionic liquids have been investigated for their potential in methane (B114726) hydrate inhibition. These compounds can disrupt the hydrogen bonding of water molecules, a critical step in preventing the formation of the hydrate lattice structure. While direct research focusing solely on this compound is limited, the study of related phosphate-based compounds indicates the potential of the phosphate functional group in designing effective hydrate inhibitors.
In Lignite (B1179625) Pretreatment and Pyrolysis
The application of this compound specifically in the pretreatment and pyrolysis of lignite is not extensively documented in publicly available research. Lignite, a low-rank coal, is characterized by high moisture and volatile matter content. Pretreatment processes aim to improve its properties for more efficient use in processes like pyrolysis and gasification. While various chemical and biological treatments for lignite have been explored, including the use of certain bacteria to degrade its complex organic structure, the role of organophosphates like this compound in this specific context remains a niche area of investigation.
As a Precursor for Inorganic Phosphate Materials
A significant area of research involves the use of organophosphate compounds as single-source precursors (SSPs) for synthesizing nano-sized inorganic phosphate materials. Research into analogous compounds, such as alkali metal di-tert-butyl phosphates, demonstrates a viable pathway for creating both homo- and heterometallic inorganic phosphates.
In this process, organophosphate complexes are subjected to thermal decomposition. The thermally labile tert-butyl groups are eliminated at temperatures between 300–500 °C, yielding organic-free phosphate materials. nih.gov For instance, the solvothermal decomposition of alkali metal di-tert-butyl phosphate complexes in boiling toluene (B28343) has been shown to produce the corresponding metal dihydrogen phosphates (M(H₂PO₄)). nih.gov Furthermore, the thermal decomposition of a mixed-metal precursor like [CaK(μ-H₂O)₃(μ-dtbp)₃]n can lead to the formation of phase-pure mixed-metal metaphosphates, such as CaK(PO₃)₃. nih.gov This methodology highlights the potential of using butyl phosphate derivatives as controlled sources for producing advanced ceramic and inorganic phosphate materials with tailored properties.
| Precursor Compound | Decomposition Temperature | Resulting Material |
| [Li(μ-dtbp)]n | 300–500 °C | Li(H₂PO₄) (via solvothermal) |
| [Na(μ-dtbp)]n | 300–500 °C | Na(H₂PO₄) (via solvothermal) |
| [K₄(μ-dtbp)₄(μ-H₂O)₃]n | 300–500 °C | K(H₂PO₄) (via solvothermal) |
| [CaK(μ-H₂O)₃(μ-dtbp)₃]n | 400–800 °C | CaK(PO₃)₃ |
Data derived from studies on di-tert-butyl phosphate precursors. nih.gov
Development of Sucrose-Ammonium Dihydrogen Phosphate Adhesives
In the pursuit of sustainable and eco-friendly materials, researchers have developed novel wood adhesives based on renewable resources. One such system utilizes sucrose (B13894) and ammonium (B1175870) dihydrogen phosphate (ADP). nih.gov This research focuses on creating a bio-based adhesive to replace synthetic resins in the wood industry.
These adhesives are synthesized by reacting sucrose with ADP, often in an aqueous solution, to produce a high-solid-content, low-viscosity liquid adhesive. nih.gov The bonding performance of plywood fabricated with this adhesive system has been shown to meet industry standards. nih.gov Thermal analysis indicates that the addition of ADP lowers the thermal degradation threshold of sucrose and promotes its pyrolysis efficiency, contributing to the curing process. Spectroscopic studies suggest that the curing mechanism involves the formation of furanic ring structures and a polycondensation reaction, creating a robust adhesive network. This innovative use of ammonium dihydrogen phosphate with a renewable material like sucrose offers a promising pathway for developing environmentally friendly wood composites. nih.gov
| Adhesive Property | Value/Observation |
| Primary Components | Sucrose, Ammonium Dihydrogen Phosphate (ADP) |
| Solid Content | ~80% nih.gov |
| Viscosity Range | 480–1270 mPa·s nih.gov |
| Curing Chemistry | Involves furanic ring formation and polycondensation |
| Bonding Performance | Meets GB/T 9846-2015 standard for plywood nih.gov |
Utilization in Extraction and Separation Processes
Organophosphate esters are widely used in hydrometallurgical processes for the separation and purification of metals. The diluent, an organic fluid used to dissolve the extractant, plays a crucial role in the efficiency of solvent extraction.
Solvent Extraction of Metals and Inorganic Compounds
In the field of solvent extraction, butyl phosphate derivatives are of paramount importance. Tri-n-butyl phosphate (TBP) is a well-known neutral extractant used extensively in the nuclear industry for the reprocessing of spent nuclear fuel, particularly in the PUREX (Plutonium and Uranium Recovery by Extraction) process. TBP is also used for the extraction of rare-earth elements from nitrate (B79036) solutions.
During these processes, TBP can undergo radiolytic and chemical degradation, with di-n-butyl phosphate (DBP or HDBP) being a major degradation product. The presence of DBP in the solvent phase can significantly affect the process, as it forms stable complexes with metal ions like zirconium and uranium. This complexation can hinder the back-extraction (stripping) of valuable metals from the organic phase, thereby reducing the efficiency of the separation process. For example, studies have shown that the presence of HDBP in a TBP/n-dodecane solvent leads to the retention of uranium (VI) in the organic phase even after multiple stripping steps. Therefore, understanding the behavior of various butyl phosphate species, including mono-, di-, and tri-butyl phosphates, is critical for optimizing metal extraction and separation technologies.
Metabolism and Environmental Transformation Studies of Butyl Dihydrogen Phosphate
Metabolic Pathways of Related Organophosphates Yielding Butyl Dihydrogen Phosphate (B84403)
The primary precursor to butyl dihydrogen phosphate in metabolic systems is tributyl phosphate (TBP). TBP undergoes a series of biotransformation reactions, primarily in the liver, that reduce its complexity and result in the formation of this compound and other metabolites inchem.orgnih.govwho.int.
The metabolic conversion of TBP to this compound is characterized by a sequential loss of its butyl groups. This process, known as debutylation, occurs in a stepwise fashion. The initial reaction removes one butyl group from TBP, yielding dibutyl hydrogen phosphate (DBP). Subsequently, a second butyl group is cleaved from DBP, resulting in the formation of this compound (monobutyl phosphate) nih.govnih.govnih.gov. Studies on rats administered TBP have identified both dibutyl hydrogen phosphate and this compound as major phosphorus-containing metabolites excreted in urine nih.govwho.int. This stepwise degradation is a key pathway in the metabolism of TBP nih.gov.
The hydrolytic reactions that cleave the butyl groups can be catalyzed by acids and bases and are the most significant chemical reactions for TBP unt.eduosti.gov. While hydrolysis can occur in both organic and aqueous phases, the rate is considerably faster in aqueous solutions unt.eduosti.gov. The products of this hydrolysis are typically butanol, dibutyl phosphate, and monobutyl phosphate unt.eduosti.govscispace.com.
Table 1: Major Metabolites from Tributyl Phosphate (TBP) Debutylation
| Precursor Compound | Metabolite | Description |
| Tributyl Phosphate (TBP) | Dibutyl Hydrogen Phosphate (DBP) | The product of the first debutylation step. |
| Dibutyl Hydrogen Phosphate (DBP) | This compound (MBP) | The product of the second debutylation step. |
Prior to debutylation, the butyl chains of the TBP molecule often undergo oxidation. This initial metabolic step is critical and involves the formation of hydroxylated intermediates nih.govwho.int. The oxidation process is catalyzed by the cytochrome P-450-dependent mono-oxygenase system who.int. This enzymatic reaction typically occurs at the omega (ω) or omega-1 (ω-1) position on the butyl chains, introducing a hydroxy group who.int.
These hydroxylated intermediates are then subject to further oxidation, which can produce ketones and carboxylic acids who.int. Following these oxidative modifications, the altered alkyl moieties are cleaved who.int. For example, rat liver microsomal enzymes have been shown to rapidly metabolize TBP into hydroxylated products, such as dibutyl(3-hydroxybutyl) phosphate who.int. Research has identified several hydroxylated metabolites in the urine of rats treated with TBP, including butyl bis(3-hydroxybutyl) phosphate, dibutyl 3-hydroxybutyl phosphate, and butyl 3-hydroxybutyl hydrogen phosphate nih.govwho.int.
Table 2: Examples of Hydroxylated Intermediates in TBP Metabolism
| Metabolite | Chemical Formula |
| Dibutyl(3-hydroxybutyl) phosphate | C12H27O5P |
| Butyl bis(3-hydroxybutyl) phosphate | C12H27O6P |
| Butyl 3-hydroxybutyl hydrogen phosphate | C8H19O5P |
Biodegradation Mechanisms and Pathways
The breakdown of this compound and its parent compounds in the environment is facilitated by microorganisms through various enzymatic processes.
The biodegradation of TBP in the environment involves a stepwise enzymatic hydrolysis that ultimately yields orthophosphate and n-butanol who.int. This process is carried out by phosphohydrolase enzymes produced by soil bacteria and fungi, which cleave the ester bonds cabidigitallibrary.org. This compound itself can be hydrolyzed, breaking it down into phosphoric acid and butanol . This final hydrolytic step releases inorganic phosphate (orthophosphate), which can then be utilized by plants and microorganisms as a nutrient source cabidigitallibrary.org. The other product, butanol, undergoes further degradation by microbes who.int. Studies with mixed microbial cultures have demonstrated the biodegradation of TBP, releasing phosphate that can then interact with other elements in the environment nih.gov.
The cytochrome P450 (CYP) enzyme system plays a fundamental role in the initial phase of TBP metabolism, which is a prerequisite for the formation of this compound nih.gov. The CYP system, a superfamily of hemoproteins found in the liver and other tissues, catalyzes Phase I metabolic reactions, primarily oxidation nih.govmdpi.comnih.gov. In the case of TBP, cytochrome P-450-dependent mono-oxygenases catalyze the first oxidative attack on the butyl chains who.int. This hydroxylation step makes the molecule more water-soluble and susceptible to subsequent metabolic reactions, including the debutylation that leads to the formation of dibutyl phosphate and, ultimately, this compound nih.govwho.int.
Environmental Fate and Distribution in Media
The environmental behavior of this compound is intrinsically linked to that of its parent compound, TBP, and its own physicochemical properties. TBP is noted for its relative stability in the natural environment science.gov. However, its biodegradation, though sometimes slow, does occur who.int.
As TBP biodegrades into DBP and then into the more water-soluble this compound, the potential for migration within aqueous environments increases. The solubility of a chemical is a key indicator of its ability to move with groundwater cdc.gov. Given that this compound is a polar, water-soluble metabolite, it is expected to be mobile in soil and water systems. The hydrolysis of TBP is significantly faster in aqueous phases compared to organic phases, which means that its degradation products, including this compound, are primarily formed and distributed in water unt.eduosti.gov. The presence of TBP has been detected in groundwater decades after disposal, indicating the long-term potential for the formation of its degradation products in these environments science.gov.
Adsorption to Sediments and Particulate Matter
The mobility and distribution of this compound in the environment are significantly influenced by its tendency to adsorb to soil, sediments, and suspended particulate matter. While direct studies on this compound are limited, its adsorption behavior can be inferred from the characteristics of its parent compounds and general principles of organophosphate chemistry.
The parent compound, TBP, is moderately hydrophobic, with an octanol-water partition coefficient (log Kow) of approximately 4.0 inchem.orgwho.int. This property suggests a tendency to associate with organic matter in soil and sediment rather than remaining dissolved in water. The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to organic matter, has been estimated for TBP to be around 2400, which indicates slight mobility in soil nih.gov.
As TBP undergoes degradation to dibutyl phosphate and subsequently to the more polar this compound, its hydrophobicity decreases. This increased polarity and water solubility would theoretically lead to weaker adsorption to organic carbon compared to TBP. However, the negatively charged phosphate group can interact with mineral surfaces. Studies on other organophosphates have shown that adsorption is not solely dependent on organic carbon but also on the mineral composition of the solid phase, such as kaolin (B608303) and muscovite (B576469) mica onu.edu.ua. The adsorption process is often physical, reversible, and influenced by environmental factors like temperature, with adsorption typically decreasing as temperature rises onu.edu.ua.
Interactive Table: Physicochemical Properties and Adsorption Potential of Tributyl Phosphate (TBP)
| Property | Value | Implication for Adsorption | Source |
| Log Kow | 3.99 - 4.01 | Indicates a tendency to partition from water to organic phases like soil organic matter. | inchem.orgwho.int |
| Estimated Koc (L/kg) | 2400 | Suggests slight mobility in soil with a propensity for adsorption. | nih.gov |
| Adsorption on Minerals | Observed on kaolin and muscovite mica | Demonstrates that interaction is not limited to organic carbon; mineral surfaces are also important. | onu.edu.ua |
Degradation in Aqueous and Terrestrial Environments
The formation and subsequent breakdown of this compound are key aspects of its environmental persistence. The primary pathway for its formation is the biodegradation of TBP in both water and soil inchem.orgwho.int.
Biodegradation Pathway
Microorganisms play a central role in the environmental transformation of TBP. The degradation is a stepwise enzymatic hydrolysis process. First, TBP is hydrolyzed to dibutyl phosphate (DBP). DBP is then further hydrolyzed to form this compound (monobutyl phosphate, MBP). The final step involves the cleavage of the last butyl group to yield inorganic orthophosphate and n-butanol, which can be further mineralized inchem.orgwho.intclemson.eduosti.gov.
Several bacterial strains have been identified as capable of degrading TBP, including species of Klebsiella pneumoniae, Pseudomonas, and Serratia odorifera nih.govnih.govresearchgate.net. The rate of this biodegradation is influenced by a range of environmental factors.
Factors Influencing Degradation
pH: The optimal pH for the microbial degradation of TBP is generally near neutral, around pH 7 nih.gov.
Temperature: Biodegradation is temperature-dependent, with optimal rates observed around 30°C. Activity is significantly reduced at lower temperatures (e.g., 20°C) and can be negligible at 4°C nih.gov.
Chemical Inhibitors: The presence of certain metals, such as copper (Cu) and cadmium (Cd), can inhibit the biodegradation process. High concentrations of inorganic phosphate can also reduce the rate of TBP degradation nih.gov.
Degradation Rates
Abiotic Degradation
While biodegradation is the primary degradation route under typical environmental conditions, abiotic hydrolysis can also occur, particularly under more extreme conditions. Chemical hydrolysis of TBP and its metabolites is catalyzed by both acids and bases and is highly dependent on temperature osti.govosti.gov. In sterile water at ambient temperature and a pH range of 3-11, hydrolytic degradation of TBP was not significant over a 30-day period, highlighting the importance of microbial action nih.gov. However, under highly acidic conditions and elevated temperatures, such as those found in industrial processes, the half-life of dibutyl phosphate has been estimated to be as short as 1.4 days scispace.com.
Interactive Table: Factors and Rates of Tributyl Phosphate (TBP) and Dibutyl Phosphate (DBP) Biodegradation
| Compound | Influencing Factor | Optimal Condition | Observed Rate | Source |
| Tributyl Phosphate (TBP) | pH | ~7.0 | - | nih.gov |
| Tributyl Phosphate (TBP) | Temperature | 30°C | - | nih.gov |
| Tributyl Phosphate (TBP) | Microbial Culture | Mixed Pseudomonads | 25 µmol h⁻¹ mg protein⁻¹ | nih.gov |
| Dibutyl Phosphate (DBP) | Microbial Culture | Mixed Pseudomonads | 37 µmol h⁻¹ mg protein⁻¹ | nih.gov |
| Tributyl Phosphate (TBP) | Microbial Strain | Klebsiella pneumoniae | Transformation of 1,000 mg/L in 48h | nih.gov |
Comparative Analysis and Structure Activity Relationship Studies
Comparison with Other Phosphate (B84403) Esters (e.g., Tributyl Phosphate, Di-n-butyl Hydrogen Phosphate, Tert-butyl Dihydrogen Phosphate)
The chemical behavior and biological relevance of butyl dihydrogen phosphate are best understood when compared to other butyl-substituted phosphate esters. The degree of esterification—mono-, di-, or tri-ester—and the isomeric structure of the butyl group (e.g., n-butyl vs. tert-butyl) significantly alter the compound's properties.
The reactivity of butyl phosphate esters is largely governed by the number of acidic protons on the phosphate group and the steric hindrance provided by the butyl chains. Hydrolysis is a key reaction pathway for these esters.
Di-n-butyl Hydrogen Phosphate (DBP): This diester contains one acidic proton, making it a moderately strong acid. Compared to TBP, its complete hydrolysis to BDP is significantly slower under both acidic and alkaline conditions. scispace.com This resistance to further hydrolysis is a key distinguishing feature.
This compound (BDP): As a monoester with two acidic protons, BDP's reactivity is characterized by its ability to undergo further esterification with alcohols or hydrolysis to phosphoric acid and butanol. The hydrolysis mechanism for monoalkyl phosphates depends on the pH and the structure of the alkyl group.
tert-butyl Dihydrogen Phosphate: The isomeric structure of the alkyl group has a profound impact on the hydrolysis mechanism. A pivotal study by Kugel and Halmann investigated the solvolysis of various alkyl dihydrogen phosphates, including the n-butyl and tert-butyl isomers. nih.govacs.orgacs.org While primary alkyl phosphates like BDP hydrolyze via cleavage of the P-O bond, the hydrolysis of tert-butyl dihydrogen phosphate proceeds entirely through the fission of the carbon-oxygen (C-O) bond. This mechanistic shift is attributed to the stability of the tertiary carbocation that can be formed from the tert-butyl group.
The following table summarizes the key differences in the hydrolysis of these phosphate esters.
Table 1: Comparative Reactivity in Hydrolysis of Butyl Phosphate Esters
| Compound | Ester Type | Key Reactivity Features | Hydrolysis Mechanism | Relative Rate |
|---|---|---|---|---|
| Tributyl Phosphate (TBP) | Triester | Stepwise hydrolysis to DBP, then BDP. Acid and base-catalyzed. osti.govnih.gov | P-O bond cleavage | Fastest (initial step) |
| Di-n-butyl Hydrogen Phosphate (DBP) | Diester | Significantly more resistant to hydrolysis than TBP. scispace.com | P-O bond cleavage | Very Slow |
| This compound (BDP) | Monoester (Primary) | Hydrolyzes to butanol and phosphoric acid. | P-O bond cleavage | Slow |
| tert-butyl Dihydrogen Phosphate | Monoester (Tertiary) | Hydrolysis proceeds readily. | C-O bond cleavage nih.govacs.org | Fast (relative to other monoesters) |
Variations in Biological Activity Profiles
The biological activities of butyl phosphate esters are often linked to their roles as metabolites of parent compounds used in industrial applications.
Tributyl Phosphate (TBP) is metabolized in vivo through oxidation of the butyl chains, followed by dealkylation. nih.gov This process leads to the formation and excretion of both DBP and BDP, which can serve as biomarkers for TBP exposure.
Di-n-butyl Hydrogen Phosphate (DBP) , as a major metabolite of TBP, has its own biological profile. Studies have indicated potential immunomodulatory effects. For instance, in fish, DBP has been shown to have both immunostimulatory and immunosuppressive effects depending on the dose.
This compound (BDP) is primarily known as a terminal metabolite of TBP degradation. nih.gov Its inherent biological activity is less studied, as it is more water-soluble and more readily excreted than its di- and tri-ester counterparts.
Tert-butyl Dihydrogen Phosphate has limited available data regarding its specific biological activity profile. However, related compounds containing bulky tert-butyl groups, such as bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), have been shown to exhibit cytotoxic effects by inhibiting cell growth. nih.gov This suggests that the tert-butyl group can confer distinct biological interactions, though specific data for tert-butyl dihydrogen phosphate is not extensively documented. A compound related to TBP, tris(2,4-di-tert-butylphenyl)phosphate (B143682) (TDTBPP), has been shown to be highly stable and to disrupt lipid homeostasis in hepatocytes. nih.gov
Correlating Structural Features of this compound with Functional Properties
The specific arrangement of functional groups in this compound and its stereochemistry are fundamental to its chemical and biological functions.
This compound possesses two key functional moieties: the phosphate head group and the n-butyl tail.
The Phosphate Group (-OPO(OH)₂): This group dictates the molecule's primary characteristics.
Acidity and Polarity: The two hydroxyl groups confer acidity and make the phosphate head highly polar and hydrophilic. This polarity is responsible for its utility as an anionic surfactant.
Reactivity: The phosphate group is the center of reactivity for hydrolysis and esterification reactions. At physiological pH, the group is ionized, carrying a negative charge. This charge creates an electrostatic repulsion with incoming nucleophiles, contributing to a high activation energy barrier for uncatalyzed hydrolysis. longdom.org This inherent stability is crucial in biological systems, preventing random degradation, while allowing for precisely controlled enzymatic hydrolysis. longdom.org
The n-Butyl Group (-CH₂CH₂CH₂CH₃):
Hydrophobicity: This linear, nonpolar alkyl chain provides a hydrophobic character to the molecule, balancing the hydrophilic nature of the phosphate head and giving the compound its amphiphilic and surfactant properties.
Influence on Reactivity: As a primary alkyl group, it is not prone to forming a stable carbocation. Consequently, the hydrolysis of n-butyl dihydrogen phosphate proceeds via nucleophilic attack at the phosphorus atom (P-O cleavage), unlike its tert-butyl isomer. acs.org The steric bulk of the alkyl group is also a determining factor in reaction rates; studies on other phosphate esters show that increasing steric hindrance significantly decreases the rate of hydrolysis.
The interplay between these two groups defines the molecule's function as a surfactant and a metabolic intermediate.
Table 2: Structure-Function Correlation in this compound
| Structural Feature | Functional Group | Property Conferred |
|---|---|---|
| Polar Head | Phosphate (-OPO(OH)₂) | Acidity, Polarity, Reactivity (Hydrolysis/Esterification), Site of Biological (Enzymatic) Action |
| Nonpolar Tail | n-Butyl (-C₄H₉) | Hydrophobicity, Amphiphilicity (Surfactant Properties), Dictates Hydrolysis Mechanism (P-O vs. C-O cleavage) |
Stereochemical Considerations in Reaction Mechanisms
While this compound itself is an achiral molecule, stereochemistry becomes critical when it interacts with the chiral environment of enzyme active sites. Enzymes that catalyze reactions involving phosphates are highly stereospecific. libretexts.orgyoutube.com
Enzymatic reactions at the phosphorus center, such as phosphorylation or hydrolysis, proceed with a defined stereochemical outcome. The reaction can result in either inversion or retention of the stereochemical configuration at the phosphorus atom.
Inversion of Configuration: This outcome is typically indicative of a direct, single-step displacement mechanism. For example, a water molecule activated by the enzyme could directly attack the phosphorus atom in an in-line (Sₙ2-like) displacement, leading to inversion of configuration. nih.gov
Therefore, even though BDP is achiral, its formation or degradation via enzymatic pathways (e.g., from DBP) involves stereochemically controlled mechanisms. The enzyme's active site will orient the substrate in a precise manner to ensure that the nucleophilic attack and bond cleavage occur with a specific geometric arrangement, leading to a stereochemically pure product if a new chiral center were to be formed. youtube.com
Future Research Directions in Butyl Dihydrogen Phosphate Chemistry and Applications
Elucidation of Underexplored Reaction Mechanisms
A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of butyl dihydrogen phosphate (B84403) is crucial for optimizing its production and application. While the direct esterification of a phosphoric acid source with butanol is a known synthetic route, the intricate details of the reaction pathways, especially with various catalysts, remain a fertile ground for investigation.
Future studies should focus on:
Intermediate Characterization: The synthesis of butyl dihydrogen phosphate can involve several reactive intermediates, particularly when using reagents like phosphorus pentoxide which forms metaphosphoric acid species. Detailed kinetic and spectroscopic studies could identify and characterize these transient species.
Catalyst-Reaction Pathway Correlations: Catalysts such as polyphosphoric acid are known to stabilize reactive intermediates and minimize side reactions. Systematic research into a broader range of acid catalysts could reveal how catalyst structure influences the reaction mechanism, potentially leading to higher selectivity and yield.
Hydrolysis and Solvolysis Mechanisms: The hydrolysis of this compound into phosphoric acid and butanol is a key reaction. Comparative mechanistic studies, similar to those conducted on analogous compounds like neopentyl dihydrogen phosphate, could provide deeper insights into the kinetics and transition states involved in its acid-catalyzed hydrolysis, including the role of phosphorus–oxygen bond fission. rsc.org
Development of Novel Synthetic Routes
The advancement of synthetic chemistry continually seeks more efficient, economical, and environmentally benign methods for producing valuable compounds. For this compound, future research into novel synthetic routes is essential for expanding its accessibility and application.
Key areas for development include:
Enzymatic and Biocatalytic Synthesis: Leveraging the specificity of enzymes could offer a green alternative to traditional chemical synthesis. Research could explore phosphatases or engineered enzymes to catalyze the phosphorylation of butanol under mild conditions, potentially offering superior control over the degree of esterification.
Continuous Flow Chemistry: Shifting from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound could lead to more efficient industrial production.
Phosphorus Source Innovation: Exploration of alternative, more sustainable phosphorus sources beyond traditional reagents like phosphorus pentoxide or phosphoric acid is a key goal in modern chemistry. researchgate.net Research into activating less reactive phosphorus sources for direct esterification could lead to breakthrough synthetic methods. researchgate.net
Advanced Applications in Bio- and Nanotechnology
The unique properties of this compound make it a promising candidate for cutting-edge applications in biotechnology and nanotechnology. Its amphiphilic nature and structural similarity to biological phosphates are key attributes to be exploited.
Future research could pioneer applications in:
Nanomaterial Synthesis and Functionalization: this compound has already been utilized as a surface-active agent to control the size and morphology of iron oxide nanoparticles. Future work could explore its use in synthesizing a wider range of metallic, metal oxide, and semiconductor nanoparticles, and in functionalizing nanoparticle surfaces to improve their dispersion and biocompatibility for applications in diagnostics and drug delivery.
Biomimetic Systems and Metabolic Probes: Given its structural analogy to naturally occurring phosphates, this compound can serve as a tool in biochemical research to probe phosphate metabolism and the function of phosphate-dependent enzymes. Advanced studies could involve isotopic labeling of the molecule to trace its metabolic fate within cellular systems and to elucidate its specific interactions with enzymes in signaling pathways.
Development of Novel Ionic Liquids: Researchers have synthesized ionic liquids incorporating the dihydrogen phosphate anion, such as 1-butyl-3-methylimidazolium dihydrogen phosphate, for specialized applications like inhibiting gas hydrate (B1144303) formation. Further research could focus on designing and synthesizing a new generation of this compound-based ionic liquids with tailored properties for use as green solvents, catalysts, or electrolytes.
Table 1: Future Research Directions for this compound
| Research Area | Key Objectives | Potential Impact |
|---|---|---|
| Reaction Mechanisms | - Characterize transient intermediates in synthesis.- Investigate the influence of various catalysts on reaction pathways.- Perform detailed kinetic studies of hydrolysis and other transformations. | - Improved synthesis efficiency and yield.- Greater control over product purity.- Fundamental understanding of organophosphate reactivity. |
| Novel Synthetic Routes | - Develop enzymatic and biocatalytic synthesis methods.- Implement continuous flow manufacturing processes.- Explore sustainable and alternative phosphorus sources. | - Greener and more cost-effective production.- Enhanced safety and scalability.- Reduced environmental footprint of chemical synthesis. |
| Bio- & Nanotechnology | - Synthesize and functionalize novel nanoparticles.- Use as a probe for studying phosphate metabolism.- Design new task-specific ionic liquids. | - Advanced materials for medical imaging and drug delivery.- New insights into cellular biology and disease.- Development of environmentally friendly industrial fluids. |
| Biological Interactions | - Identify specific protein and enzyme binding partners.- Quantify binding affinities and kinetics.- Elucidate downstream effects on cellular signaling. | - Understanding the toxicological pathways of organophosphates.- Development of new biomarkers for chemical exposure.- Potential for designing targeted therapeutic agents. |
| Sustainability | - Integrate renewable feedstocks into synthesis.- Investigate its role in pollutant sequestration.- Explore applications in phosphate recovery and recycling. | - A circular economy approach to phosphorus use.- New technologies for water and soil remediation.- Contribution to sustainable chemical manufacturing. |
Comprehensive Mechanistic Studies of Biological Interactions
As a known metabolite of the industrial chemical tris(n-butyl) phosphate (TNBP), understanding the biological interactions of this compound is of significant interest for toxicology and environmental science. Its structural similarity to endogenous phosphates suggests it could interfere with normal cellular processes.
Future mechanistic studies should aim to:
Identify Protein Targets: Employing techniques like affinity chromatography could help identify specific enzymes and proteins that interact with this compound within a biological system. nih.gov
Kinetic Analysis of Interactions: Methods such as surface plasmon resonance spectroscopy can be used to measure the rates of association and dissociation between this compound and its biological targets, providing crucial data on binding affinity and interaction dynamics. nih.gov
Elucidate Downstream Effects: Once binding partners are identified, further research is needed to understand the consequences of these interactions. This includes investigating how this compound may modulate enzyme activity, disrupt cellular signaling cascades, or alter gene expression.
Sustainable Synthesis and Environmental Remediation Approaches
Aligning chemical production and use with the principles of green chemistry and sustainability is a global priority. Future research on this compound should incorporate these principles, from its synthesis to its potential use in environmental applications.
Promising research directions include:
Green Synthesis Protocols: This involves the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and operate under energy-efficient conditions. The goal is to minimize waste and avoid the use of hazardous reagents.
Phosphate Recovery and Remediation: There is a critical need for technologies that can remove and recover excess phosphate from wastewater to prevent eutrophication. mdpi.com While not yet explored, the surfactant properties of this compound could potentially be harnessed in novel flotation or extraction processes for nutrient recovery or pollutant remediation.
Biodegradation Pathways: Investigating the microbial degradation of this compound is essential for understanding its environmental fate. Identifying microorganisms and enzymes capable of breaking down this compound could lead to bioremediation strategies for sites contaminated with organophosphate pollutants. frontiersin.org
Q & A
Q. What are the recommended methods for synthesizing butyl dihydrogen phosphate, and how can purity be assessed?
this compound can be synthesized via esterification of phosphoric acid with butanol under controlled acidic conditions. Purification typically involves solvent extraction or recrystallization. Purity assessment is performed using titrimetric methods (e.g., acid-base titration) or advanced techniques like nuclear magnetic resonance (NMR) to confirm molecular structure . For chromatographic applications, ensure residual solvents are below 0.1% (v/v) via gas chromatography (GC) .
Q. How is this compound utilized in chromatographic mobile phases, and what parameters optimize separation?
It is used as an ion-pairing agent in reversed-phase HPLC. A typical mobile phase combines lauryl sodium sulfate, tetrabutylammonium dihydrogen phosphate, and acetonitrile (e.g., 70:30 ratio). Key parameters include pH (adjust with phosphoric acid), flow rate (0.8 mL/min), and column temperature (25–30°C). Isocratic elution minimizes baseline drift .
Q. What are the stability considerations for this compound in aqueous solutions?
Aqueous solutions are stable at pH 2–6 for ≤24 hours at 4°C. Beyond this range, hydrolysis occurs, forming inorganic phosphate. For long-term storage, lyophilize the compound and store at –20°C in anhydrous conditions .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar solvents be resolved?
Discrepancies in solubility (e.g., in acetonitrile vs. methanol) arise from variations in water content and temperature. Use Karl Fischer titration to quantify solvent moisture. For reproducibility, pre-saturate solvents with the compound at 25°C for 1 hour before filtering undissolved material .
Q. What strategies mitigate interference from this compound in phosphoproteomics studies?
Phosphate buffers can interfere with metal-affinity chromatography. Replace with non-phosphate buffers (e.g., HEPES) during protein extraction. If unavoidable, include a chelating agent (e.g., EDTA) to reduce metal-phosphate interactions, and validate results using phosphatase-treated controls .
Q. How do substituents on the butyl chain influence the compound’s reactivity in esterification reactions?
tert-Butyl derivatives exhibit steric hindrance, reducing reaction rates compared to n-butyl analogues. Kinetic studies using NMR or FT-IR show that tert-butyl dihydrogen phosphate requires higher temperatures (≥80°C) for efficient esterification, while n-butyl reacts at 50°C .
Methodological Guidance
Q. What protocols validate this compound as a buffer component in enzymatic assays?
- Step 1: Test buffer capacity by titrating 0.1 M HCl/NaOH into the solution; optimal buffering occurs at pH ±1 unit of its pKa (~2.1).
- Step 2: Assess enzyme activity (e.g., alkaline phosphatase) across pH 1.5–3.0 to confirm compatibility.
- Step 3: Quantify phosphate interference using a malachite green assay .
Q. How to troubleshoot peak tailing in HPLC when using this compound?
- Cause 1: Column contamination. Remedy: Flush with 90:10 methanol:water.
- Cause 2: Mobile phase pH drift. Remedy: Prepare fresh buffer daily and monitor pH with an in-line probe.
- Cause 3: Ion-pairing agent degradation. Remedy: Store mobile phases at 4°C and avoid light exposure .
Data Analysis & Optimization
Q. How to design experiments analyzing thermal decomposition kinetics of this compound?
Use thermogravimetric analysis (TGA) at heating rates of 5–20°C/min under nitrogen. Apply the Flynn-Wall-Ozawa model to calculate activation energy (Ea). Typical Ea ranges: 80–120 kJ/mol for n-butyl derivatives .
Q. What statistical approaches optimize reaction yields in this compound synthesis?
Employ response surface methodology (RSM) with factors like molar ratio (butanol:phosphoric acid), temperature, and time. A Box-Behnken design reduces experimental runs while identifying significant interactions (e.g., temperature × time, p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
